N-Boc-nortropinone
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (1S,5R)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-9H,4-7H2,1-3H3/t8-,9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENILFUADYEXNU-DTORHVGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Boc-Nortropinone: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
N-Boc-nortropinone, a derivative of the tropane alkaloid nortropinone, serves as a critical building block in synthetic organic chemistry. Its unique bicyclic structure, combined with the presence of a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Chemical Structure and Properties
This compound, systematically named tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, possesses a rigid bicyclic framework. The Boc group attached to the nitrogen atom serves to protect it from unwanted reactions, allowing for selective modifications at other positions of the molecule.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| CAS Number | 185099-67-6 |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.28 g/mol |
| IUPAC Name | tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1CC(=O)C2 |
| InChI Key | MENILFUADYEXNU-DTORHVGOSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to off-white solid[1][2] |
| Melting Point | 70-74 °C[2][3] |
| Boiling Point | 325.8 °C at 760 mmHg[2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as chloroform and methanol |
| Purity | ≥98.0% (HPLC) |
Table 3: Spectroscopic Data of this compound
| Spectroscopic Data | Interpretation |
| ¹H NMR | Spectrum is consistent with the chemical structure. |
| ¹³C NMR | Provides information on the carbon framework. |
| IR Spectroscopy | Shows characteristic peaks for the ketone (C=O) and carbamate (N-C=O) functional groups. |
| Mass Spectrometry | Confirms the molecular weight of the compound. |
Experimental Protocols
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the protection of the secondary amine of nortropinone with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting nortropinone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Materials:
-
Nortropinone hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or another suitable solvent
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend nortropinone hydrochloride in dichloromethane (DCM).
-
Add triethylamine (TEA) to the suspension to neutralize the hydrochloride and free the amine.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude this compound.
Purification of this compound
The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain a high-purity product.
Column Chromatography:
-
Stationary phase: Silica gel
-
Mobile phase: A mixture of ethyl acetate and hexanes. The polarity of the eluent can be adjusted to achieve optimal separation.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of hexanes and ethyl acetate).
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Chemical Reactions and Applications in Drug Development
This compound is a versatile intermediate that can undergo a variety of chemical transformations, making it a valuable tool in drug discovery. The ketone functional group can be reduced to an alcohol or converted to other functionalities, while the Boc protecting group can be easily removed under acidic conditions to liberate the secondary amine for further derivatization.
Role as a Synthetic Intermediate
The rigid bicyclic structure of this compound provides a scaffold for the synthesis of compounds with specific three-dimensional orientations, which is often crucial for biological activity.
Caption: Synthetic pathway from Nortropinone to this compound and its subsequent derivatization.
Application in the Synthesis of Opioid Receptor Modulators
A significant application of this compound is in the synthesis of tropane-based compounds that act as modulators of opioid receptors. These receptors are key targets for the development of analgesics and drugs to treat addiction. The tropane scaffold can be modified to create ligands with varying affinities and efficacies for the different opioid receptor subtypes (μ, δ, and κ).
Caption: Workflow illustrating the use of this compound in drug development.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a cornerstone intermediate for the synthesis of complex tropane alkaloids and their analogs. Its well-defined structure and the presence of the versatile Boc protecting group allow for precise chemical manipulations, making it an invaluable tool for medicinal chemists and drug development professionals. The ability to generate diverse libraries of tropane-based compounds from this starting material continues to fuel the discovery of novel therapeutics, particularly in the area of pain management and neurological disorders.
References
Synthesis of N-Boc-Nortropinone from Tropinone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of N-Boc-nortropinone, a valuable intermediate in pharmaceutical development, starting from tropinone. The process involves a two-step reaction sequence: N-demethylation of tropinone to yield nortropinone, followed by the protection of the resulting secondary amine with a tert-butyloxycarbonyl (Boc) group.
Executive Summary
The conversion of tropinone to this compound is a crucial transformation for the synthesis of various tropane alkaloid derivatives with significant therapeutic potential. This document outlines the prevalent and effective methods for achieving this synthesis, focusing on the widely used N-demethylation reaction employing α-chloroethyl chloroformate (ACE-Cl) followed by Boc protection using di-tert-butyl dicarbonate ((Boc)₂O). Detailed experimental procedures, quantitative data, and process visualizations are provided to facilitate replication and optimization in a laboratory setting.
Data Presentation
The following table summarizes the key quantitative data associated with the two-step synthesis of this compound from tropinone.
| Step | Reaction | Reagents | Typical Yield (%) | Purity (%) | Key Parameters |
| 1 | N-Demethylation | Tropinone, α-Chloroethyl chloroformate (ACE-Cl), 1,2-Dichloroethane (DCE), Methanol | 75-85% | >95% (as hydrochloride salt) | Reaction temperature, reaction time, and complete removal of solvents. |
| 2 | N-Boc Protection | Nortropinone Hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM) | 90-98% | >98% | Stoichiometry of reagents, reaction temperature, and purification method. |
| Overall | Two-Step Synthesis | - | 67-83% | >98% | Careful execution of both steps and purification. |
Signaling Pathways and Experimental Workflows
Logical Relationship of the Synthesis
Caption: Logical flow of the two-step synthesis from tropinone to this compound.
Experimental Workflow
Caption: Detailed experimental workflow for the synthesis of this compound.
Experimental Protocols
Step 1: N-Demethylation of Tropinone to Nortropinone Hydrochloride
This procedure utilizes α-chloroethyl chloroformate (ACE-Cl) for the demethylation of tropinone.
Materials:
-
Tropinone (1.0 eq)
-
α-Chloroethyl chloroformate (ACE-Cl) (1.2 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Methanol (MeOH), anhydrous
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for work-up
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve tropinone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add α-chloroethyl chloroformate (ACE-Cl) (1.2 eq) to the cooled solution with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
To the resulting residue, add anhydrous methanol and heat the mixture to reflux for 1-2 hours to cleave the carbamate intermediate.
-
Cool the solution and remove the methanol under reduced pressure to yield crude nortropinone hydrochloride as a solid. This crude product can be used directly in the next step or purified further by recrystallization.
Step 2: N-Boc Protection of Nortropinone
This protocol describes the protection of the secondary amine of nortropinone using di-tert-butyl dicarbonate.
Materials:
-
Nortropinone Hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Suspend nortropinone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (TEA) (2.2 eq) to the suspension and stir for 15-20 minutes at room temperature to neutralize the hydrochloride and liberate the free base.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound as a white to off-white solid.[1]
Conclusion
The two-step synthesis of this compound from tropinone presented in this guide is a reliable and efficient method for obtaining this key pharmaceutical intermediate. The provided protocols, data, and visualizations offer a solid foundation for researchers and professionals in the field of drug development to successfully synthesize and utilize this compound in their research endeavors. Careful execution of the experimental procedures and appropriate purification techniques are paramount to achieving high yields and purity of the final product.
References
Technical Guide: N-Boc-nortropinone (CAS 185099-67-6)
An In-Depth Overview for Researchers and Drug Development Professionals
Introduction
N-Boc-nortropinone, identified by CAS number 185099-67-6, is a pivotal synthetic intermediate in medicinal chemistry and organic synthesis. Structurally, it is a derivative of nortropinone, a bicyclic alkaloid, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This protection enhances the compound's stability and modulates its reactivity, making it an exceptionally versatile building block for constructing complex molecular architectures.[1][2] Its 8-azabicyclo[3.2.1]octane core is a privileged scaffold found in numerous biologically active compounds, particularly those targeting the central nervous system.[3][4]
This guide provides a comprehensive technical overview of this compound, summarizing its chemical properties, key synthetic protocols, and its application in the development of advanced therapeutic agents.
Chemical and Physical Properties
This compound is typically an off-white to white crystalline solid at room temperature.[5] The Boc-protecting group renders it soluble in many common organic solvents while having limited solubility in water.
| Property | Value | Reference(s) |
| CAS Number | 185099-67-6 | |
| IUPAC Name | tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Molecular Formula | C₁₂H₁₉NO₃ | |
| Molecular Weight | 225.28 g/mol | |
| Appearance | Off-white to white solid/powder | |
| Melting Point | 70-74 °C | |
| Boiling Point | 325.8 °C at 760 mmHg | |
| Density | 1.139 g/cm³ | |
| Solubility | Slightly soluble in Chloroform and Methanol; Insoluble in water. | |
| Flash Point | 150.8 °C | |
| Storage Temperature | 0-5 °C, Store in a cool, dry place. |
Synthesis and Experimental Protocols
This compound is most commonly synthesized by protecting the secondary amine of nortropinone. Its real value lies in its subsequent use as a reactant to build more complex molecules. The following protocols detail its preparation and its application in advanced synthesis.
Protocol 1: Synthesis of this compound
This protocol describes the standard procedure for the N-Boc protection of nortropinone hydrochloride.
Methodology:
-
Dissolution: Nortropinone hydrochloride (1.0 eq) is dissolved in a 1:1 mixture of water and tetrahydrofuran (THF).
-
Base Addition: The solution is cooled to 0 °C in an ice bath. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq) is added to neutralize the hydrochloride salt and act as a base.
-
Boc-Anhydride Addition: Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) is added to the stirred solution in one portion.
-
Reaction: The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature, stirring for an additional 4-16 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the THF is removed under reduced pressure. The remaining aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
Figure 1. General workflow for the synthesis of this compound.
Protocol 2: Synthesis of a Bicyclic Vinyl Boronate
This compound serves as a precursor for creating more complex structures, such as bicyclic vinyl boronates, which are valuable in Suzuki-Miyaura cross-coupling reactions.
Methodology:
-
Enolate Formation: To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (Argon or Nitrogen), a strong base such as Lithium Hexamethyldisilazide (LHMDS) (1.1 eq) is added dropwise to form the corresponding lithium enolate. The mixture is stirred for 1 hour at this temperature.
-
Trapping with Comins' Reagent: A solution of N,N-Bis(trifluoromethylsulfonyl)aniline (Comins' reagent) (1.1 eq) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours, allowing it to warm slowly to room temperature.
-
Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude product, a vinyl triflate, is purified by flash column chromatography.
-
Borylation: The purified vinyl triflate (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like potassium acetate (KOAc) (3.0 eq) are combined in a flask with an appropriate solvent (e.g., dioxane or DMSO). The mixture is degassed and heated (e.g., to 80-100 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Final Isolation: The reaction mixture is cooled, filtered through celite, and the solvent is removed. The residue is taken up in an organic solvent, washed, dried, and concentrated. The final bicyclic vinyl boronate is purified by column chromatography.
Protocol 3: Reductive Amination for Derivative Synthesis
The ketone functional group in this compound is a prime site for modification, such as reductive amination, to introduce diverse side chains.
Methodology:
-
Imine Formation: this compound (1.0 eq) and a primary amine (1.1 eq) are dissolved in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid may be added to facilitate imine/enamine formation. The mixture is stirred at room temperature.
-
Reduction: A reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise to the stirred mixture. This reagent is mild and selective for the iminium ion over the ketone.
-
Reaction: The reaction is stirred at room temperature for 12-24 hours. Progress is monitored by TLC or LC-MS.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous phase is extracted with DCM.
-
Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The resulting N-Boc-protected amino derivative is purified via flash column chromatography.
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient itself but is a critical starting material for compounds targeting a range of biological systems.
References
Physical and chemical characteristics of N-Boc-nortropinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-Boc-nortropinone, a key intermediate in pharmaceutical synthesis. The document details its properties, synthesis, and reactivity, presenting quantitative data in structured tables and outlining experimental protocols.
Core Chemical and Physical Properties
This compound, systematically named tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is a derivative of nortropinone where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection strategy is crucial in multi-step syntheses, preventing the secondary amine from undergoing unwanted reactions. At room temperature, it typically appears as a white to off-white or light brown crystalline solid.[1][2]
The physical properties of this compound are summarized in the table below, providing a baseline for its handling, storage, and use in various experimental setups.
| Property | Value | Citations |
| Appearance | White to off-white solid/powder to crystal | [1][3] |
| Melting Point | 69-74 °C | |
| Boiling Point | 325.8 °C at 760 mmHg | |
| Density | 1.139 g/cm³ | |
| Flash Point | 150.8 °C | |
| Vapor Pressure | 0.000225 mmHg at 25°C | |
| Refractive Index | 1.507 | |
| Solubility | Sparingly soluble in water; slightly soluble in chloroform and methanol. | |
| Storage Temperature | 0-5°C recommended; Room temperature is also cited. |
The following table provides key chemical identifiers for this compound.
| Identifier | Value | Citations |
| CAS Number | 185099-67-6 | |
| Molecular Formula | C₁₂H₁₉NO₃ | |
| Molecular Weight | 225.28 g/mol | |
| InChI Key | MENILFUADYEXNU-DTORHVGOSA-N | |
| SMILES | CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1CC(=O)C2 | |
| Purity | Typically ≥98.0% (HPLC) | |
| ¹H NMR Spectrum | Consistent with structure |
Synthesis and Purification Protocols
This compound is a synthetic compound, not known to be found in nature. It is primarily synthesized for use as an intermediate in the preparation of more complex molecules, such as tropine derivatives and opioid receptor modulators.
The most common method for synthesizing this compound involves the protection of the secondary amine of nortropinone using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol:
-
Dissolution: Dissolve nortropinone in a suitable organic solvent, such as dichloromethane (DCM) or a similar aprotic solvent.
-
Base Addition: Add a mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.
-
Boc₂O Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature. The reaction is typically stirred for several hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted acid and base. The organic layer is then separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is often purified by column chromatography on silica gel to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Stability
The chemical behavior of this compound is dominated by the reactivity of the ketone functional group and the stability of the Boc protecting group.
The carbonyl group at the 3-position is the primary site for nucleophilic addition and other ketone-related reactions. This allows for the introduction of various substituents at this position, forming the basis for its utility in synthesizing a wide range of tropane alkaloids and their analogs.
The N-Boc group is a robust protecting group, stable under a variety of conditions, including exposure to bases and nucleophiles. However, it is sensitive to acidic conditions.
-
Acid Lability: The Boc group can be readily cleaved by treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane). This deprotection regenerates the secondary amine of the nortropinone core, allowing for further functionalization at the nitrogen atom.
-
Thermal Stability: While generally stable, prolonged heating at high temperatures (e.g., above 110°C) can lead to the degradation or removal of the Boc group.
The dual nature of this compound—a reactive ketone and a stable yet easily removable protecting group—makes it a versatile intermediate in complex organic synthesis.
Caption: Logical flow demonstrating the utility of this compound.
Applications in Research and Development
This compound is a valuable building block in medicinal chemistry and pharmaceutical development.
-
Opioid Receptor Modulators: It serves as a precursor for the synthesis of compounds that modulate opioid receptors, which are critical targets for developing treatments for pain and addiction.
-
Tropane Alkaloid Derivatives: It is used in the preparation of various tropine derivatives. These compounds have diverse biological activities and are utilized in pharmaceuticals and pesticides.
-
Synthesis of Bicyclic Vinyl Boronates: It has been used in the preparation of novel bicyclic vinyl boronates, which are versatile intermediates in organic chemistry.
Safety and Handling
This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.
-
Handling: Use only in a well-ventilated area and avoid breathing dust.
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container. Recommended storage temperatures vary, with some sources suggesting 0-5°C and others room temperature.
Limited toxicological data is available, but as with any synthetic organic compound, exposure should be minimized. It is stable under recommended storage conditions.
References
The Strategic Role of N-Boc-Nortropinone in Tropane Alkaloid Synthesis: A Technical Guide
For Immediate Release
Shanghai, China – November 27, 2025 – For researchers, medicinal chemists, and professionals in drug development, the synthesis of tropane alkaloids remains a critical area of study due to their significant physiological activities. Central to many modern synthetic strategies is the use of N-Boc-nortropinone, a versatile and stable intermediate. This technical guide provides an in-depth analysis of its application, featuring quantitative data, detailed experimental protocols, and workflow visualizations to support advanced research and development.
Introduction: The Advantage of the Boc Protecting Group
This compound serves as a cornerstone in the synthesis of a wide array of tropane alkaloids and their derivatives.[1] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is pivotal; it deactivates the otherwise reactive secondary amine, preventing undesired side reactions and allowing for precise chemical modifications at other positions of the tropane skeleton.[2] Its stability under various conditions and the ability to be removed under mild acidic conditions make it an ideal choice for multi-step syntheses.[2] This strategic use simplifies complex synthetic challenges, enhances yields, and provides a reliable platform for developing novel analgesics, psychoactive agents, and other therapeutics.[1][3]
Core Synthetic Pathway: From this compound to Tropane Alkaloids
The synthesis of tropane alkaloids from this compound generally follows a three-step sequence:
-
Stereoselective Reduction: The ketone at the C-3 position is reduced to a secondary alcohol, yielding either N-Boc-tropineol (endo-alcohol) or N-Boc-pseudotropineol (exo-alcohol). The stereochemical outcome is critical as it dictates the final product's biological activity.
-
Esterification: The resulting hydroxyl group is esterified with a suitable carboxylic acid or its derivative. For example, esterification with benzoic acid is a key step in the synthesis of tropacocaine.
-
N-Deprotection: The Boc group is removed to yield the final tropane alkaloid.
This synthetic workflow is a robust and adaptable method for accessing a variety of tropane structures.
Quantitative Data Summary
The efficiency of each synthetic step is crucial for the overall yield. The following tables summarize quantitative data derived from analogous and directly relevant transformations reported in the literature.
Table 1: Stereoselective Reduction of N-Boc Protected Ketones
| Reducing Agent | Substrate | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
|---|---|---|---|---|
| LiAlH(O-t-Bu)₃ in EtOH | N-Boc-δ-amino-γ-keto ester | >95:5 | 80% | |
| NB-Enantride® in THF | N-Boc-δ-amino-γ-keto ester | 5:95 | 98% |
| L-Selectride® in THF | Enantiopure aziridino ketones | High d.r. | High | |
Table 2: Esterification and Deprotection Yields
| Reaction Step | Reagents/Conditions | Substrate Scope | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | Benzoic Anhydride | Cycloheptadienol | 95% | |
| Mitsunobu Esterification | Benzoic Acid, PPh₃, DEAD | Cholestane-3β-ol | 80% | |
| N-Boc Deprotection | TFA in DCM | Various N-Boc amines | 87-95% |
| N-Boc Deprotection | Water (100°C) | N-Boc, N'-Bn cyclosulfamides | 90-96% | |
Detailed Experimental Protocols
The following protocols are representative methodologies for the key transformations in the synthesis of tropane alkaloids from this compound.
Protocol 1: Stereoselective Reduction of this compound
This procedure is based on established methods for the diastereoselective reduction of sterically hindered or conformationally restricted ketones using bulky hydride reagents.
Objective: To produce N-Boc-pseudotropineol (exo-alcohol) with high diastereoselectivity.
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of this compound (1 equivalent) in anhydrous THF is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
L-Selectride® solution (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The bulky nature of L-Selectride® favors hydride attack from the less hindered equatorial face, leading to the exo-alcohol.
-
The reaction mixture is stirred at -78 °C for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield N-Boc-pseudotropineol.
Protocol 2: Esterification of N-Boc-pseudotropineol via Mitsunobu Reaction
This protocol describes the inversion of stereochemistry at C-3 while simultaneously introducing the ester functionality, a common strategy for accessing certain tropane alkaloids.
Objective: To synthesize N-Boc-tropacocaine precursor from N-Boc-pseudotropineol.
Materials:
-
N-Boc-pseudotropineol
-
Benzoic acid (or p-nitrobenzoic acid for higher yields with hindered alcohols)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N-Boc-pseudotropineol (1 equivalent), benzoic acid (1.5 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. An orange color may appear and then fade.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The residue can be purified by flash column chromatography. The byproducts (triphenylphosphine oxide and the hydrazine derivative) can be challenging to remove, but specific purification techniques are available.
Protocol 3: N-Boc Deprotection
This is the final step to liberate the nitrogen atom and obtain the target tropane alkaloid.
Objective: To remove the Boc protecting group.
Materials:
-
N-Boc protected tropane ester
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected tropane ester (1 equivalent) in DCM (e.g., 10 mL per gram of substrate).
-
Add TFA (e.g., 5-10 equivalents, or as a 25-50% solution in DCM) to the solution at room temperature.
-
Stir the mixture for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM can help remove residual TFA.
-
For work-up, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of NaHCO₃ to neutralize the acid and basify the amine.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final tropane alkaloid. The product may be isolated as a hydrochloride salt by treating the free base with HCl in a suitable solvent.
Conclusion
This compound is an invaluable precursor in the synthesis of tropane alkaloids. Its use allows for a controlled, stepwise approach to constructing complex molecular architectures. By leveraging stereoselective reduction techniques, efficient esterification reactions, and reliable deprotection protocols, researchers can access a wide variety of tropane derivatives. The quantitative data and detailed methodologies presented in this guide serve as a practical resource for scientists and professionals aiming to innovate within this important class of bioactive compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Synthesis of Tropane Scaffolds by an Organocatalyzed 1,3-Dipolar Cycloaddition of 3-Oxidopyridinium Betaines and Dienamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Boc-Nortropinone
For Researchers, Scientists, and Drug Development Professionals
N-Boc-nortropinone, also known by its systematic name tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is a key synthetic intermediate in the field of medicinal chemistry and drug development.[1] Its rigid bicyclic structure, derived from the tropane alkaloid scaffold, combined with the presence of a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile building block for the synthesis of a wide range of biologically active molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.
Physicochemical Properties
This compound is an off-white to white or light brown crystalline solid at room temperature.[2][3] It has limited solubility in water but is more soluble in organic solvents such as chloroform, methanol, and dichloromethane. A summary of its key quantitative data is presented below.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₉NO₃ | |
| Molecular Weight | 225.28 g/mol | |
| CAS Number | 185099-67-6 | |
| Melting Point | 70-74 °C | |
| Boiling Point | 325.8 °C at 760 mmHg | |
| Density | 1.139 g/cm³ | |
| Flash Point | 150.8 °C | |
| Purity | ≥98.0% (HPLC) |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the protection of the secondary amine of nortropinone using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for introducing the Boc protecting group.
Reaction Principle:
The synthesis is based on the nucleophilic attack of the nitrogen atom of the nortropinone on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A base is often used to facilitate the reaction and neutralize any acidic byproducts.
General Experimental Protocol:
-
Materials and Reagents:
-
Nortropinone or Nortropinone hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
-
Procedure:
-
Dissolve nortropinone (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (1.5-2.0 equivalents) to the solution. If starting from nortropinone hydrochloride, a stronger base or a larger excess may be required.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in the same solvent to the stirred mixture. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for several hours (typically 12-24 hours). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), the reaction mixture is worked up. This typically involves diluting the mixture with water and transferring it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to yield pure this compound.
-
Synthetic Utility and Logical Workflow
This compound serves as a crucial precursor in multi-step syntheses. The Boc protecting group can be readily removed under acidic conditions, unmasking the secondary amine for further functionalization. This strategic protection and deprotection is fundamental in the synthesis of complex tropane derivatives, including opioid receptor modulators.
Caption: Synthetic workflow for this compound and its subsequent use.
References
The Advent of a Key Synthetic Intermediate: A Technical Guide to the First Synthesis of N-Boc-Nortropinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tropane alkaloid scaffold, a bicyclic [3.2.1] nitrogen-containing framework, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, from atropine to cocaine.[1][2] The manipulation of this scaffold for the development of novel therapeutics often requires precise control over the reactivity of the tertiary amine. Nortropinone, the N-demethylated analog of tropinone, provides a critical entry point for such modifications. However, its secondary amine can lead to undesired side reactions.
The introduction of the tert-butoxycarbonyl (Boc) protecting group to create N-Boc-nortropinone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) was a significant development, enabling chemists to temporarily mask the amine's nucleophilicity and basicity.[3] This allows for selective reactions at other positions of the molecule. This guide details the seminal and most widely adopted method for the synthesis of this compound, providing a comprehensive overview of the experimental protocol, quantitative data, and logical workflows. While the parent tropane core was famously synthesized by Robinson in 1917, the advent of N-Boc protection is a more modern synthetic tool, with its "discovery" rooted in its first preparation and characterization as a stable, versatile intermediate.[2][4]
Synthesis Pathway: N-Protection of Nortropinone
The most common and efficient synthesis of this compound involves the reaction of nortropinone hydrochloride with di-tert-butyl dicarbonate (Boc)₂O. The hydrochloride salt is first neutralized in situ with a base, typically a tertiary amine like triethylamine (TEA), to liberate the free secondary amine of nortropinone. This free amine then acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O to form the N-Boc protected product.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol is based on a standard laboratory procedure for the Boc-protection of nortropinone.
1. Reaction Setup:
-
To a solution of nortropinone hydrochloride (100.0 mmol) in dichloromethane (DCM, 300 mL), triethylamine (TEA, 300.0 mmol) is added dropwise at room temperature. The temperature of the system should be maintained below 30 °C.
-
The mixture is stirred to ensure complete neutralization of the hydrochloride salt.
2. Reagent Addition:
-
Di-tert-butyl dicarbonate ((Boc)₂O, 110.0 mmol) is added to the reaction mixture in portions.
3. Reaction Execution:
-
The resulting system is stirred at room temperature for 6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material (nortropinone) is completely consumed.
4. Work-up and Isolation:
-
Upon completion, the reaction solution is transferred to a separatory funnel.
-
The organic layer is washed sequentially with 1M hydrochloric acid (HCl), saturated aqueous sodium carbonate (Na₂CO₃) solution, and finally with saturated brine.
-
The separated organic phase is dried over anhydrous sodium sulfate (Na₂SO₄).
5. Purification and Characterization:
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the target compound, this compound. The product is typically obtained as a colorless oil or an off-white solid.
Experimental Workflow
The overall process from setup to final product can be visualized as a clear, sequential workflow.
References
Methodological & Application
Synthesis of N-Boc-Nortropinone: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of N-Boc-nortropinone, a key intermediate in the development of various pharmaceutical compounds. The procedure begins with the readily available nortropinone hydrochloride and utilizes a standard Boc-protection reaction. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation in a structured format, and a visual representation of the experimental workflow.
Introduction
This compound, also known as tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is a crucial building block in synthetic organic chemistry. Its bicyclic structure and the presence of a ketone functional group make it a versatile precursor for the synthesis of a wide range of biologically active molecules, including tropane alkaloids and their analogs. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled manipulation of the molecule's reactivity, making it an invaluable intermediate in multi-step syntheses. This protocol details a reliable and reproducible method for the preparation of this compound.
Reaction Scheme
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Nortropinone hydrochloride | ≥98% | Commercially Available |
| Sodium hydroxide (NaOH) | Reagent | Commercially Available |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available |
| Triethylamine (Et₃N) | ≥99.5% | Commercially Available |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Commercially Available |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | Reagent | Commercially Available |
| Hexanes | Reagent | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | Prepared in-house |
| Brine (saturated aqueous NaCl) | - | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
Step 1: Free-Basing of Nortropinone Hydrochloride
-
Dissolve nortropinone hydrochloride (2.00 g, 12.4 mmol) in a minimum amount of deionized water (approximately 6.0 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1 M sodium hydroxide solution (14.8 mL, 14.8 mmol, 1.2 equivalents) dropwise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 20 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator (water bath temperature at 23 °C). This will yield nortropinone as a colorless oil (approximately 1.54 g, quantitative yield), which can be used in the next step without further purification.
Step 2: N-Boc Protection of Nortropinone
-
Dissolve the nortropinone free base (1.54 g, 12.3 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O) (4.26 mL, 18.6 mmol), 4-(dimethylamino)pyridine (DMAP) (0.302 g, 2.47 mmol), and triethylamine (Et₃N) (7.0 mL, 50.2 mmol).
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification by Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in a mixture of hexanes and ethyl acetate.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white to light brown solid.
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | Nortropinone Hydrochloride |
| Final Product | This compound |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.29 g/mol [1] |
| Appearance | White to light brown solid[1] |
| Melting Point | 70-74 °C |
| Typical Yield | ~85-95% |
| Purity (by NMR) | ≥98.0%[1] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.41-4.58 (m, 1H), 4.24-4.32 (m, 2H), 2.25-2.31 (m, 2H), 2.07-2.14 (m, 3H), 1.91-1.95 (m, 2H), 1.76-1.80 (m, 2H), 1.49 (s, 9H). (Note: Peak assignments may vary slightly depending on the solvent and instrument.) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 208.9, 154.5, 80.2, 53.4, 46.9, 41.2, 28.4. (Note: Peak assignments may vary slightly depending on the solvent and instrument.) |
| IR (KBr, cm⁻¹) | ν: ~2970 (C-H stretch), ~1715 (C=O stretch, ketone), ~1685 (C=O stretch, carbamate), ~1160 (C-O stretch). |
| Mass Spec (ESI) | m/z: 226.1 [M+H]⁺ |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from nortropinone hydrochloride. The procedure is straightforward and utilizes common laboratory reagents and techniques, making it accessible for most organic synthesis laboratories. The detailed steps for reaction setup, work-up, and purification, along with the comprehensive characterization data, should enable researchers to successfully prepare this important synthetic intermediate for their drug discovery and development projects.
References
Application Note and Protocol: Purification of N-Boc-nortropinone by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Boc-nortropinone is a pivotal intermediate in the synthesis of various tropane alkaloids and their derivatives, which are of significant interest in pharmaceutical research and drug development.[1][2] The purity of this compound is critical for the successful synthesis of downstream targets. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely adopted technique for the separation of organic compounds based on their polarity.[3]
The protocol outlines the preparation of the crude sample, packing of the chromatography column, elution of the compound, and subsequent analysis of the collected fractions. Additionally, a table summarizing key quantitative data and a workflow diagram are provided for clarity.
Data Presentation
The efficiency of the chromatographic separation is dependent on the choice of the stationary and mobile phases, which influences the retention factor (Rf) of the compound and its impurities. The following table provides typical parameters for the purification of this compound on silica gel.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard grade silica gel is suitable for this purification.[4] |
| Mobile Phase | Hexane/Ethyl Acetate (EtOAc) | A common and effective solvent system for compounds of intermediate polarity.[5] |
| Gradient Elution | 10% to 30% EtOAc in Hexane | A gradient elution is recommended to ensure good separation of less polar impurities from the more polar product. |
| Typical Rf of Product | ~0.3 - 0.4 in 20% EtOAc/Hexane | The Rf value can be pre-determined by Thin Layer Chromatography (TLC) to optimize the solvent system. An optimal Rf for column chromatography is around 0.2-0.4. |
| Loading Capacity | 1:30 to 1:100 (Crude:Silica) by weight | Overloading the column can lead to poor separation. |
| Typical Yield | >90% | Dependent on the purity of the crude material and the precision of the chromatographic separation. |
Experimental Protocol
This protocol details the purification of crude this compound using flash column chromatography.
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (for flash chromatography, 40-63 µm)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Compressed air or nitrogen source with a flow controller
-
Fraction collection tubes
-
Rotary evaporator
2. Preparation of the Mobile Phase
Prepare stock solutions of 10% ethyl acetate in hexane and 30% ethyl acetate in hexane. These will be used for the gradient elution. For a 1 L solution of 10% EtOAc/Hexane, mix 100 mL of ethyl acetate with 900 mL of hexane.
3. Thin Layer Chromatography (TLC) Analysis of Crude Material
Before performing the column chromatography, it is crucial to analyze the crude mixture by TLC to determine the optimal solvent system and identify the product and impurities.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a 20% ethyl acetate in hexane solvent system.
-
Visualize the spots using a suitable method (e.g., UV light if the compounds are UV active, or by staining with potassium permanganate or iodine).
-
The desired product should have an Rf value of approximately 0.3-0.4 in this system. Adjust the solvent polarity if necessary; increasing the ethyl acetate concentration will increase the Rf values.
4. Packing the Chromatography Column
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial mobile phase (10% EtOAc/Hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Open the stopcock to drain the excess solvent until the solvent level is just above the silica bed. Do not let the silica run dry.
5. Sample Loading
Dry loading is recommended to improve the resolution of the separation.
-
Dissolve the crude this compound in a minimal amount of a polar solvent like dichloromethane or ethyl acetate.
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add the dried sample onto the top of the packed silica gel column.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
6. Elution and Fraction Collection
-
Carefully add the initial mobile phase (10% EtOAc/Hexane) to the column without disturbing the top layer.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase to 30% EtOAc/Hexane to elute the more polar this compound. The exact gradient profile may need to be optimized based on the TLC analysis.
-
Monitor the elution of compounds by collecting small fractions and analyzing them by TLC.
7. Analysis of Fractions and Product Isolation
-
Spot each collected fraction on a TLC plate and develop it to identify the fractions containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as an off-white solid.
-
Determine the yield and confirm the purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.
Visualizations
Below is a diagram illustrating the experimental workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: Synthesis of Novel Ligands from N-Boc-Nortropinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Boc-nortropinone as a versatile starting material for the synthesis of novel tropane-based ligands, particularly targeting the dopamine transporter (DAT). The protocols outlined below, along with the accompanying data and pathway diagrams, are intended to facilitate the development of new chemical entities for research in neuropharmacology and drug discovery.
This compound is a valuable bicyclic ketone intermediate that allows for systematic chemical modifications at both the nitrogen atom of the tropane core and the C3 position.[1] Its stability and ease of handling make it an ideal precursor for generating libraries of compounds to explore structure-activity relationships (SAR).[1] The primary synthetic strategies involve N-alkylation/arylation following deprotection of the Boc group and functionalization of the C3-keto group through reactions such as reductive amination or Wittig olefination.
Key Synthetic Approaches
Two principal synthetic routes for the derivatization of this compound are highlighted:
-
N-Substitution via Deprotection and Reductive Amination: The tert-butoxycarbonyl (Boc) protecting group on the nitrogen can be readily removed under acidic conditions. The resulting secondary amine, nortropinone, can then be N-substituted through various methods, including reductive amination with a wide range of aldehydes and ketones to introduce diverse functionalities.[2][3]
-
C3-Position Modification: The ketone at the C3 position of the nortropinone scaffold serves as a handle for further chemical transformations. For instance, Wittig-type reactions can be employed to introduce carbon-carbon double bonds, providing access to a different class of derivatives.[4]
Application in Dopamine Transporter (DAT) Ligand Synthesis
A significant application of this compound is in the synthesis of high-affinity and selective ligands for the dopamine transporter. Dysregulation of DAT is implicated in several neurological and psychiatric disorders, making it a crucial therapeutic target. By systematically modifying the N-substituent and the C3-position of the nortropinone core, it is possible to modulate the binding affinity and selectivity of the resulting ligands for DAT over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Quantitative Data: Binding Affinities of N-Substituted Nortropane Analogs
The following table summarizes the in vitro binding affinities (Ki, nM) of a series of N-substituted nortropane analogs, synthesized from nortropinone (derived from this compound), for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These compounds are derivatives of 2β-carbomethoxy-3β-(4'-iodophenyl)tropane (β-CIT).
| Compound | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| β-CIT | -CH₃ | 27 | 2.7 | 1000 |
| 4 | -CH₂CH=CHCH₃ (crotyl) | 15 | 1000 | 1000 |
| 5 | -CH₂C(Br)=CH₂ | 30 | 1000 | >10000 |
| 6 | -CH₂C≡CH (propynyl) | 14 | 1000 | 1000 |
| 3d | -CH₂CH=CHI | 30 | 960 | 10000 |
Experimental Protocols
Protocol 1: N-Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield nortropinone hydrochloride.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous diethyl ether in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the nortropinone hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold anhydrous diethyl ether.
-
Dry the solid under vacuum to obtain nortropinone hydrochloride, which can be used in the subsequent reductive amination step without further purification.
Protocol 2: Reductive Amination for N-Substitution
This protocol outlines a general procedure for the N-alkylation of nortropinone with an aldehyde.
Materials:
-
Nortropinone hydrochloride (from Protocol 1)
-
Aldehyde of choice (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) (1.2 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
To a stirred suspension of nortropinone hydrochloride (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.
-
Add the desired aldehyde (1.1 eq) to the reaction mixture and stir for an additional 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-substituted nortropinone derivative.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: General workflow for synthesizing novel ligands from this compound.
Caption: Key steps in the reductive amination of nortropinone.
Caption: Simplified dopamine signaling pathway highlighting the role of DAT.
References
Application Note: A Detailed Protocol for the Boc Protection of Nortropinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[1][2] Nortropinone, a bicyclic ketone, serves as a versatile scaffold in the synthesis of tropane alkaloids and their derivatives, which exhibit significant biological activities.[3][4]
This application note provides a detailed, step-by-step experimental procedure for the N-protection of nortropinone using di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-nortropinone. This key intermediate is crucial for further synthetic modifications in drug discovery and development.[3] The protocol described herein is straightforward and consistently provides the desired product in high yield and purity.
Reaction Scheme
The reaction involves the nucleophilic attack of the secondary amine of nortropinone on one of the carbonyl carbons of di-tert-butyl dicarbonate. A mild base is often used to facilitate the reaction.
Caption: Chemical reaction for the Boc protection of nortropinone.
Experimental Protocol
This protocol details the synthesis of this compound from nortropinone hydrochloride.
1. Materials and Equipment
-
Reagents:
-
Nortropinone hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
2. Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add nortropinone hydrochloride (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material.
-
Base Addition: Cool the solution in an ice bath (0 °C). Slowly add triethylamine (Et₃N) (2.5 eq) to the stirred solution. Stir for 15 minutes to neutralize the hydrochloride salt and liberate the free base.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the reaction mixture in one portion.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Separate the organic layer.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel or by recrystallization.
3. Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable base. Handle with care.
Data Presentation
The following table summarizes typical quantitative data for the synthesis.
| Parameter | Value | Reference/Notes |
| Reactant | Nortropinone HCl | |
| Molar Equivalents | 1.0 | |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | |
| Molar Equivalents | 1.1 - 1.2 | A slight excess ensures complete reaction. |
| Base | Triethylamine (Et₃N) | |
| Molar Equivalents | 2.2 - 2.5 | Neutralizes HCl and facilitates the reaction. |
| Solvent | Dichloromethane (DCM) | Other solvents like methanol can also be used. |
| Reaction Time | 4 - 6 hours | Monitor by TLC. |
| Temperature | Room Temperature | |
| Product | This compound | |
| Appearance | Off-white to white crystalline solid | |
| Molecular Formula | C₁₂H₁₉NO₃ | |
| Molecular Weight | 225.28 g/mol | |
| Melting Point | 70-74 °C | |
| Typical Yield | >90% | |
| Purity (HPLC) | ≥98% |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the Boc group (a characteristic singlet at ~1.4 ppm for the nine tert-butyl protons in ¹H NMR) and the integrity of the nortropinone scaffold.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the carbamate carbonyl group (typically around 1690 cm⁻¹) and the ketone carbonyl (around 1720 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product (m/z = 226.1 for [M+H]⁺).
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final product.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the synthesis and purification of this compound.
References
Application Note: Analytical Methods for the Characterization of N-Boc-nortropinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Boc-nortropinone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) is a key synthetic intermediate used in the preparation of various pharmaceutical compounds, including tropane alkaloids and opioid receptor modulators.[1][2] As a precursor in drug synthesis, its purity and structural integrity are critical. This document provides a comprehensive overview of the analytical methods for the characterization of this compound, including detailed protocols for spectroscopic and chromatographic techniques.
Physicochemical Properties
This compound is an off-white solid with the molecular formula C₁₂H₁₉NO₃ and a molecular weight of approximately 225.28 g/mol .[1][3] Proper characterization begins with understanding its basic physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉NO₃ | [1] |
| Molecular Weight | 225.28 g/mol | |
| Appearance | Off-white to white solid | |
| Melting Point | 70-74 °C | |
| Solubility | Slightly soluble in Chloroform and Methanol | |
| Storage Temperature | 2-8°C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of this compound, confirming the presence of key functional groups and the overall molecular framework. Purity can also be assessed, with typical samples showing ≥98.0% purity by NMR.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).
Data Interpretation and Quantitative Data
-
¹H NMR: The spectrum should be consistent with the structure. Expect a large singlet for the nine equivalent protons of the tert-butyl (Boc) group around 1.4 ppm. Protons on the bicyclic nortropinone core will appear in the aliphatic region, while protons adjacent to the nitrogen and the ketone will be further downfield.
-
¹³C NMR: Key signals include the Boc carbonyl carbon (~155 ppm), the ketone carbonyl (~210 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28.5 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Boc -C(CH₃)₃ | ~1.4 (s, 9H) | ~28.5 (3C) |
| Boc -C (CH₃)₃ | - | ~80.0 |
| Boc C=O | - | ~155.0 |
| Ketone C=O | - | ~210.0 |
| Bridgehead C-H | Multiplets | Downfield Aliphatic |
| Other Ring CH₂ | Multiplets | Aliphatic |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation.
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Data Interpretation and Quantitative Data
The IR spectrum will provide a unique "fingerprint" for the molecule. The most prominent peaks will correspond to the carbonyl groups of the ketone and the Boc-carbamate.
Table 2: Characteristic FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (sp³) | 2850-3000 | Medium-Strong |
| Ketone C=O Stretch | ~1720-1740 | Strong |
| Carbamate (Boc) C=O Stretch | ~1680-1700 | Strong |
| C-N Stretch | 1000-1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and can provide structural information through fragmentation analysis.
Experimental Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or ion trap analyzer.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is preferred to form [M+H]⁺ or [M+Na]⁺ adducts.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
MS/MS (Optional): To confirm structure, select the precursor ion (e.g., m/z 226.1 for [M+H]⁺) and perform collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Data Interpretation and Quantitative Data
The primary ion observed should correspond to the protonated molecule or a sodium adduct. The fragmentation of the Boc group is a characteristic feature.
Table 3: Expected Mass Spectrometry Data (ESI+)
| Ion | Calculated m/z | Description |
|---|---|---|
| [M+H]⁺ | 226.15 | Protonated molecule |
| [M+Na]⁺ | 248.13 | Sodium adduct |
| [M+H-C₄H₈]⁺ | 170.09 | Loss of isobutylene from Boc group |
| [M+H-Boc]⁺ | 126.09 | Loss of the entire Boc group |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound. Purity levels are typically expected to be ≥98.0%.
Experimental Protocol (Reversed-Phase HPLC)
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare the mobile phase components and degas them thoroughly using sonication or vacuum filtration.
-
Instrumentation: Use an HPLC system with a UV detector and a C18 reversed-phase column.
-
Method Parameters:
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and Water. Note: Acidic additives like trifluoroacetic acid (TFA) should be used with caution as they can potentially cleave the acid-labile Boc group, especially during sample concentration post-purification. Using a buffered mobile phase (e.g., ammonium acetate) may be preferable.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (for the carbonyl chromophore).
-
Column Temperature: 25°C.
-
-
Data Analysis: Integrate the peak areas of the chromatogram. Calculate purity by dividing the peak area of the main component by the total area of all peaks.
Table 4: Example HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | 60:40 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
| Purity Specification | ≥98.0% |
References
N-Boc-Nortropinone: A Versatile Precursor in the Synthesis of Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
N-Boc-nortropinone, a synthetic derivative of nortropinone, serves as a crucial building block in the development of a diverse range of pharmaceutical agents. Its rigid bicyclic tropane core, combined with the protective tert-butyloxycarbonyl (Boc) group, offers a strategic platform for the stereoselective synthesis of complex molecules with significant therapeutic potential. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical classes, including opioid receptor modulators and tropane alkaloid derivatives.
Key Applications of this compound in Drug Synthesis
This compound is a versatile intermediate primarily utilized in the synthesis of compounds targeting the central nervous system. The Boc protecting group allows for selective manipulation of the nortropinone core, enabling the introduction of various functional groups to modulate pharmacological activity.
Table 1: Pharmaceutical Agents and Intermediates Synthesized from this compound
| Product Class | Specific Agent/Intermediate | Therapeutic Target | Key Synthetic Reaction |
| Bradykinin B2 Receptor Antagonists | Anatibant Intermediate | Bradykinin B2 Receptor | Reductive Amination |
| Ghrelin Receptor Agonists | Ulimorelin Intermediate | Ghrelin Receptor | Multi-step synthesis involving peptide couplings |
| Opioid Receptor Modulators | Various Antagonists/Agonists | µ, δ, κ-opioid receptors | Reductive Amination, Alkylation |
| Tropane Alkaloid Derivatives | Novel CNS agents | Various CNS receptors | Wittig Reaction, Grignard Addition |
Experimental Protocols
Detailed methodologies for key synthetic transformations of this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and downstream synthetic targets.
Protocol 1: Reductive Amination for the Synthesis of N-Substituted Nortropane Derivatives (Anatibant Intermediate Analog)
This protocol describes a general procedure for the reductive amination of this compound with a primary amine, a key step in the synthesis of various pharmaceutical agents, including analogs of the bradykinin B2 receptor antagonist, Anatibant.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DCE or THF, add the primary amine (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-substituted N-Boc-nortropane derivative.
Table 2: Representative Quantitative Data for Reductive Amination of this compound
| Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCE | 16 | 85-95 |
| Aniline | NaBH(OAc)₃ | THF | 24 | 70-80 |
| Cyclopropylamine | NaBH₃CN | MeOH | 18 | 80-90 |
Protocol 2: Wittig Reaction for the Introduction of an Exocyclic Double Bond
This protocol outlines a general procedure for the Wittig reaction on this compound to introduce an exocyclic double bond, a common structural motif in various tropane-based pharmaceutical agents.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide or n-Butyllithium
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 eq) or n-butyllithium (1.1 eq) dropwise to generate the ylide (a color change to deep yellow/orange is typically observed).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired exocyclic methylene compound.
Table 3: Representative Quantitative Data for Wittig Reaction of this compound
| Phosphonium Salt | Base | Solvent | Reaction Time (h) | Yield (%) |
| CH₃PPh₃Br | KHMDS | THF | 12 | 75-85 |
| (EtO)₂P(O)CH₂CO₂Et | NaH | THF | 10 | 80-90 (Horner-Wadsworth-Emmons) |
Signaling Pathways and Experimental Workflows
The pharmaceutical agents derived from this compound exert their effects by modulating specific signaling pathways. Understanding these pathways is crucial for drug development and mechanism-of-action studies.
Signaling Pathway of Bradykinin B2 Receptor Antagonists (e.g., Anatibant)
Anatibant is a selective antagonist of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1] Bradykinin, upon binding to its B2 receptor, activates Gαq and Gαi proteins.[2] This activation leads to a cascade of intracellular events, including the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to various physiological responses, including inflammation and pain. Anatibant competitively blocks the binding of bradykinin to the B2 receptor, thereby inhibiting this signaling cascade.[4]
Caption: Antagonistic action of Anatibant on the Bradykinin B2 receptor signaling pathway.
Signaling Pathway of Ghrelin Receptor Agonists (e.g., Ulimorelin)
Ulimorelin is a ghrelin receptor agonist.[5] The ghrelin receptor (GHSR-1a) is a GPCR that, upon binding to ghrelin or an agonist like ulimorelin, primarily couples to Gαq. This leads to the activation of phospholipase C (PLC) and the subsequent production of IP3 and DAG, resulting in increased intracellular calcium levels and activation of PKC. This signaling cascade in the gastrointestinal tract is believed to mediate the pro-motility effects of ghrelin agonists.
Caption: Agonistic action of Ulimorelin on the Ghrelin receptor signaling pathway.
Experimental Workflow: From this compound to a Pharmaceutical Candidate
The following diagram illustrates a typical workflow for the development of a pharmaceutical agent starting from this compound.
Caption: General workflow for synthesizing a pharmaceutical candidate from this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A single dose, three-arm, placebo-controlled, phase I study of the bradykinin B2 receptor antagonist Anatibant (LF16-0687Ms) in patients with severe traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the ghrelin receptor-independent vascular actions of ulimorelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Icatibant Acetate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for the Scalable Synthesis of N-Boc-Nortropinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-nortropinone is a critical building block in medicinal chemistry and drug development, serving as a versatile intermediate for the synthesis of a wide range of biologically active molecules, including tropane alkaloids and their derivatives.[1] The tert-butyloxycarbonyl (Boc) protecting group offers stability and allows for selective deprotection under mild acidic conditions, facilitating subsequent synthetic modifications at the nitrogen atom.[2] These application notes provide detailed protocols for the scalable synthesis of this compound, focusing on a robust and efficient two-step process: the synthesis of nortropinone hydrochloride via a modified Robinson-Schöpf reaction, followed by the Boc-protection of the nortropinone free base.
Synthesis Overview
The overall synthetic pathway involves two key stages:
-
Synthesis of Nortropinone Hydrochloride: This step utilizes a one-pot reaction analogous to the Robinson-Schöpf reaction, condensing succindialdehyde, methylamine hydrochloride, and acetonedicarboxylic acid to form the tropinone ring structure. Subsequent demethylation and hydrolysis yield nortropinone, which is isolated as the hydrochloride salt.
-
N-Boc Protection of Nortropinone: The nortropinone hydrochloride is converted to the free base and then reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield the final product, this compound.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | Nortropinone HCl Synthesis | Succindialdehyde, Methylamine HCl, Acetonedicarboxylic acid | Water, Methanol | 25-30 | 48 | 75-85 | >95 (crude) |
| 2 | N-Boc Protection | Nortropinone HCl, (Boc)₂O, Triethylamine | Dichloromethane | 0-25 | 12 | 90-98 | >98 (HPLC) |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| CAS Number | 185099-67-6 |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.28 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 70-74 °C[3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.35 (br s, 2H), 2.80 (t, J = 8.0 Hz, 2H), 2.45 (dd, J = 16.0, 4.0 Hz, 2H), 2.15-2.05 (m, 2H), 1.65-1.55 (m, 2H), 1.48 (s, 9H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 208.5, 154.5, 80.0, 53.0, 47.5, 36.0, 28.5. |
| Purity (HPLC) | ≥98.0%[4] |
Experimental Protocols
Step 1: Scalable Synthesis of Nortropinone Hydrochloride
This protocol is adapted from established methods for the synthesis of tropinone derivatives and is optimized for scalability.
Materials:
-
Succindialdehyde (40% aqueous solution)
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Large three-neck round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
pH meter or pH paper
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 5 L three-neck round-bottom flask with a mechanical stirrer, an addition funnel, and a thermometer.
-
Charge Reagents: To the flask, add a solution of acetonedicarboxylic acid (1.0 eq) in deionized water. Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Amines: Slowly add a solution of methylamine hydrochloride (1.1 eq) in deionized water via the addition funnel, maintaining the internal temperature below 10 °C.
-
Addition of Aldehyde: After the addition of methylamine hydrochloride is complete, add succindialdehyde (1.0 eq, 40% aqueous solution) dropwise, ensuring the temperature does not exceed 15 °C.
-
Reaction: Once the additions are complete, remove the ice bath and allow the reaction mixture to stir at room temperature (25-30 °C) for 48 hours.
-
Acidification and Decarboxylation: After 48 hours, slowly add concentrated HCl to the reaction mixture until the pH is approximately 1. Heat the mixture to 80-90 °C for 2-3 hours to facilitate decarboxylation.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution with solid sodium bicarbonate until the pH is approximately 8-9.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 500 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude nortropinone free base as an oil.
-
Salt Formation: Dissolve the crude oil in a minimal amount of methanol and add concentrated HCl dropwise until the solution is acidic. The hydrochloride salt will precipitate.
-
Isolation: Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum to obtain nortropinone hydrochloride as a white solid.
Step 2: N-Boc Protection of Nortropinone
Materials:
-
Nortropinone hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
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Magnetic stirrer
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Ice bath
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Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend nortropinone hydrochloride (1.0 eq) in dichloromethane.
-
Basification: Cool the suspension to 0 °C in an ice bath and add triethylamine (2.5 eq) dropwise. Stir for 30 minutes at 0 °C to generate the nortropinone free base in situ.
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Boc Protection: To the same flask, add a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 100 mL).
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Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a white to off-white solid.
Visualizations
Signaling Pathway/Workflow Diagrams
Caption: Overall workflow for the scalable synthesis of this compound.
Caption: Experimental workflow for the synthesis of Nortropinone HCl.
Caption: Experimental workflow for the N-Boc protection of nortropinone.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Boc-Nortropinone
Welcome to the technical support center for the synthesis of N-Boc-nortropinone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthetic procedure.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and purification of this compound, providing potential causes and solutions.
| Problem ID | Question | Possible Cause(s) | Suggested Solution(s) |
| SYN-001 | Low or no yield of this compound. | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Base inadequacy: The base used may not be strong enough or used in insufficient quantity to deprotonate the nortropinone hydrochloride salt and neutralize the acid produced. 3. Reagent quality: Degradation of di-tert-butyl dicarbonate (Boc₂O) due to moisture. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. If necessary, extend the reaction time or slightly increase the temperature. 2. Use a suitable base such as triethylamine (TEA) or sodium bicarbonate in sufficient molar excess. Ensure the nortropinone free base is fully generated if starting from the salt. 3. Use fresh, high-quality Boc₂O. Store it under anhydrous conditions. |
| SYN-002 | Presence of unreacted nortropinone in the final product. | 1. Insufficient Boc₂O: Not enough Boc anhydride was used to react with all of the starting material. 2. Suboptimal reaction conditions: Low temperature or short reaction time may lead to incomplete conversion. | 1. Use a slight excess (1.1-1.2 equivalents) of Boc₂O. 2. Ensure the reaction is stirred at an appropriate temperature (e.g., room temperature) for a sufficient duration. |
| PUR-001 | Difficulty in purifying the product by column chromatography. | 1. Co-elution of impurities: Side products may have similar polarity to the desired product. 2. Product instability on silica gel: The Boc group can be labile under acidic conditions, and silica gel is slightly acidic. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase like neutral alumina. 2. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system. |
| IMP-001 | An impurity with a higher molecular weight than the product is observed. | Formation of Di-Boc protected nortropinone: This can occur if the reaction conditions are too harsh or if a large excess of Boc₂O is used, potentially leading to the formation of a di-tert-butoxycarbonyl derivative. | 1. Use a controlled stoichiometry of Boc₂O (1.1-1.2 equivalents). 2. Maintain a moderate reaction temperature. 3. Careful purification by column chromatography can separate the di-Boc derivative from the desired mono-Boc product. |
| IMP-002 | Observation of a greasy or oily byproduct. | tert-Butanol and other byproducts from Boc₂O decomposition: Excess Boc₂O can decompose, especially in the presence of moisture, to form tert-butanol and other related impurities. | 1. Use fresh Boc₂O. 2. Ensure anhydrous reaction conditions. 3. These byproducts are typically volatile and can often be removed under high vacuum. Aqueous workup can also help in removing water-soluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
The most commonly encountered side products are unreacted nortropinone and potentially di-Boc protected nortropinone, especially if a large excess of di-tert-butyl dicarbonate is used or if the reaction is not carefully controlled. Decomposition products of Boc anhydride, such as tert-butanol, can also be present as impurities.
Q2: What is the optimal solvent for this reaction?
Commonly used solvents for Boc protection include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. The choice of solvent can depend on the specific base used and the scale of the reaction. It is crucial to use anhydrous solvents to prevent the decomposition of the Boc anhydride.
Q3: How can I effectively monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the disappearance of the starting material (nortropinone) and the appearance of the less polar product spot (this compound) can be observed. Staining with ninhydrin can be useful as nortropinone will give a positive result (color change) while the Boc-protected product will not.
Q4: My final product appears as an oil, but the literature reports it as a solid. What should I do?
This compound is reported to be a low-melting solid. If your product is an oil, it may contain residual solvent or impurities that are depressing the melting point. Try drying the product under high vacuum for an extended period. If it remains an oil, purification by column chromatography is recommended.
Q5: Can I use a different base instead of triethylamine?
Yes, other bases like diisopropylethylamine (DIPEA) or inorganic bases such as sodium bicarbonate or sodium carbonate can be used. The choice of base may influence the reaction rate and workup procedure. For instance, using an inorganic base in a biphasic system can simplify the removal of excess base and its salt by simple phase separation.
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the N-Boc protection of nortropinone.
Materials:
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Nortropinone hydrochloride
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (TEA)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of nortropinone hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.
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Stir the mixture at room temperature for 30 minutes.
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Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by adding water.
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Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Technical Support Center: Optimizing Boc Protection of Nortropinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Boc protection of nortropinone. Our aim is to facilitate the smooth execution of this common synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the Boc protection of nortropinone?
A1: The most common starting material is nortropinone hydrochloride. Due to the presence of the hydrochloride salt, a base is required to neutralize the acid and liberate the free amine for reaction with the Boc anhydride. Alternatively, free nortropinone can be used if available.
Q2: Which bases are most effective for this reaction?
A2: A variety of organic and inorganic bases can be employed. Triethylamine (TEA) and diisopropylethylamine (DIPEA) are common organic bases that also act as acid scavengers. Inorganic bases such as sodium bicarbonate (NaHCO₃) and sodium carbonate (Na₂CO₃) are also effective, particularly in biphasic solvent systems. The choice of base can influence reaction time and work-up procedures.
Q3: What solvent systems are optimal for the Boc protection of nortropinone?
A3: Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices for this reaction when using organic bases, as they are good solvents for both the starting materials and reagents. When using inorganic bases, a biphasic system such as dioxane/water or THF/water is often employed to facilitate the reaction.
Q4: My reaction is sluggish or incomplete. What are the potential causes and solutions?
A4: Incomplete reactions can be due to several factors:
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Insufficient Base: If starting from nortropinone hydrochloride, ensure at least two equivalents of base are used – one to neutralize the HCl salt and one to neutralize the acid generated during the reaction.
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Poor Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time. Use fresh or properly stored reagent.
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Low Temperature: While the reaction often proceeds well at room temperature, gentle heating (e.g., to 40°C) may be necessary to drive the reaction to completion.
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Solubility Issues: Nortropinone hydrochloride may have limited solubility in purely organic solvents. The addition of a co-solvent like water or using a biphasic system can improve solubility and reaction rate.
Q5: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?
A5: The primary side product is often the unreacted starting material. However, if the reaction is run at excessively high temperatures or for prolonged periods, degradation of the product or starting material may occur. To minimize side products, it is recommended to:
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Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Use a moderate temperature.
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Ensure the purity of your starting materials and reagents.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes illustrative quantitative data for the Boc protection of nortropinone hydrochloride under various conditions. This data is intended to serve as a guideline for reaction optimization.
| Entry | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaHCO₃ (2.5) | Dioxane/H₂O (1:1) | 25 | 12 | 85 |
| 2 | NaHCO₃ (2.5) | THF/H₂O (1:1) | 25 | 12 | 82 |
| 3 | Triethylamine (2.5) | DCM | 25 | 6 | 92 |
| 4 | Triethylamine (2.5) | THF | 25 | 8 | 88 |
| 5 | Diisopropylethylamine (2.5) | DCM | 25 | 6 | 94 |
| 6 | Na₂CO₃ (2.5) | Dioxane/H₂O (1:1) | 40 | 8 | 89 |
Experimental Workflow
Caption: A flowchart illustrating the key steps in the Boc protection of nortropinone.
Experimental Protocols
Detailed Methodology for Boc Protection of Nortropinone Hydrochloride
This protocol describes a standard procedure for the N-Boc protection of nortropinone hydrochloride using triethylamine as the base and dichloromethane as the solvent.
Materials:
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Nortropinone hydrochloride
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (TEA)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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To a stirred solution of nortropinone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 g of starting material) at 0 °C under a nitrogen atmosphere, add triethylamine (2.5 eq) dropwise.
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Allow the mixture to stir at 0 °C for 30 minutes.
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Add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous DCM (2 mL per 1 g of (Boc)₂O) dropwise to the reaction mixture at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent.
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Upon completion of the reaction, quench the reaction by adding saturated aqueous NaHCO₃ solution.
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Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-nortropinone.
Technical Support Center: N-Boc-Nortropinone Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity of crude N-Boc-nortropinone during their experiments.
Troubleshooting Low Purity of Crude this compound
Low purity of crude this compound can arise from several factors, including incomplete reactions, side reactions, and residual starting materials or reagents. This section provides a systematic approach to identifying and resolving these issues.
FAQs: Addressing Common Purity Issues
Q1: My reaction seems incomplete, and I observe a significant amount of unreacted nortropinone in my crude product. What could be the cause?
A1: Incomplete reaction is a common issue. Several factors could be at play:
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Insufficient Reagent: Ensure you are using a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O).
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Inadequate Base: A suitable base, such as triethylamine (TEA) or sodium bicarbonate, is crucial to neutralize the acid formed during the reaction. Ensure at least one equivalent of base is used.
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Low Reaction Temperature: While the reaction is typically performed at room temperature, gentle heating (e.g., to 40°C) can sometimes drive the reaction to completion.
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Short Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, extend the reaction time.
Q2: I've observed unexpected spots on my TLC plate and extra peaks in the NMR spectrum of my crude product. What are the likely impurities?
A2: Several side products can form during the Boc protection of nortropinone:
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Excess Boc₂O and tert-Butanol: Di-tert-butyl dicarbonate is often used in excess and its hydrolysis product, tert-butanol, will be present. These are typically less polar than the desired product.
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N,N-di-Boc-nortropinone: Although less common with secondary amines like nortropinone compared to primary amines, the formation of a di-Boc derivative is possible, especially with a strong base or catalyst.
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Urea Derivatives: If a catalyst such as 4-(Dimethylamino)pyridine (DMAP) is used, it can promote the formation of isocyanate intermediates, which can then react with the amine to form urea byproducts.
Q3: How can I effectively remove unreacted Boc₂O and its byproducts from my crude this compound?
A3: These non-polar impurities can typically be removed through the following methods:
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Evaporation: Both Boc₂O and tert-butanol are relatively volatile and can be partially removed under high vacuum.
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Chromatography: Flash column chromatography is highly effective for separating the non-polar Boc₂O and tert-butanol from the more polar this compound.
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Trituration: Washing the crude solid product with a non-polar solvent like hexane can effectively remove these impurities.
Q4: My crude product is an oil and difficult to handle. How can I induce crystallization?
A4: If your this compound product is an oil, it may be due to residual solvent or impurities preventing crystallization.
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High Purity is Key: First, ensure the product is of high purity (>95%) by using flash column chromatography.
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Trituration: Dissolve the oil in a minimal amount of a moderately polar solvent (e.g., diethyl ether or ethyl acetate) and then add a large excess of a non-polar solvent (e.g., hexane or pentane) while stirring vigorously. This often causes the product to precipitate as a solid.
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Seed Crystals: If available, adding a small seed crystal of pure this compound can initiate crystallization.
Data Presentation
| Parameter | Expected Value/Range | Common Impurity Levels | Analysis Method |
| Yield | 85-99% | - | Gravimetric |
| Purity (crude) | 70-95% | - | HPLC, NMR |
| Purity (purified) | ≥98.0%[1] | - | HPLC |
| Unreacted Nortropinone | <5% | 5-30% | TLC, NMR, HPLC |
| Excess Boc₂O | - | 5-15% | TLC, NMR |
| tert-Butanol | - | 5-10% | NMR, GC |
Experimental Protocols
Key Experiment 1: Synthesis of this compound
This protocol describes a standard procedure for the N-protection of nortropinone using di-tert-butyl dicarbonate.
Materials:
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Nortropinone hydrochloride
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
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Tetrahydrofuran (THF) or Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of nortropinone hydrochloride (1.0 eq) in THF or DCM, add triethylamine (2.2 eq) or a saturated aqueous solution of sodium bicarbonate.
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Stir the mixture at room temperature for 15-30 minutes.
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Add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in the same solvent dropwise over 30 minutes.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, quench the reaction by adding water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Key Experiment 2: Purification of this compound by Flash Column Chromatography
Materials:
-
Crude this compound
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Silica gel (230-400 mesh)
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Hexane
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Ethyl acetate
Procedure:
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Prepare the Slurry: In a beaker, create a slurry of silica gel in the starting eluent (e.g., 10% ethyl acetate in hexane).
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Pack the Column: Pack a glass column with the silica gel slurry. Allow the solvent to drain until it is just above the silica bed.
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Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like DCM. Pre-adsorb the sample onto a small amount of silica gel by concentrating it to a dry powder. Carefully add the dried sample to the top of the column.
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Elute the Column: Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexane).
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Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Mandatory Visualization
Troubleshooting Workflow for Low Purity this compound
Caption: Troubleshooting workflow for low purity of crude this compound.
References
Technical Support Center: N-Boc-Nortropinone Stability and Degradation
For researchers, scientists, and drug development professionals utilizing N-Boc-nortropinone, ensuring its stability is paramount for reliable experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the degradation of this compound, along with preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The degradation of this compound primarily involves two main pathways:
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Acid-Catalyzed Hydrolysis of the N-Boc Group: This is the most common degradation pathway. Under acidic conditions, the tert-butoxycarbonyl (Boc) protecting group is cleaved, yielding nortropinone, tert-butanol, and carbon dioxide. The reaction is initiated by protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which then reacts with water.
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Thermal Degradation: At elevated temperatures, this compound can undergo thermolysis. This process also leads to the cleavage of the N-Boc group, resulting in the formation of nortropinone, isobutylene, and carbon dioxide. This degradation pathway is relevant during experiments involving high temperatures or improper storage.
Q2: What are the optimal storage conditions to prevent this compound degradation?
A2: To minimize degradation, this compound should be stored under the following conditions:
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Temperature: 0-5°C.[1]
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Atmosphere: Store in a dry, well-ventilated place under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and potential oxidation.
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Light: Keep in a dark place, as exposure to light can potentially induce photodegradation.[2]
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Container: Use a tightly sealed container to prevent moisture absorption.
Q3: I suspect my this compound has degraded. How can I confirm this?
A3: Degradation can be confirmed by analyzing the sample using chromatographic or spectroscopic techniques. The primary degradation product to monitor for is nortropinone.
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High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate this compound from its degradation products. The appearance of a new peak corresponding to the retention time of nortropinone would indicate degradation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to detect the presence of nortropinone. The disappearance of the characteristic tert-butyl signal (a singlet around 1.4 ppm) of the Boc group and the appearance of signals corresponding to nortropinone would confirm degradation.
Q4: Can this compound degrade under basic conditions?
A4: The N-Boc protecting group is generally stable under basic conditions. However, prolonged exposure to strong bases or elevated temperatures in a basic solution could potentially lead to degradation of the nortropinone ring structure through reactions such as enolate formation and subsequent oxidation or rearrangement.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Prevention |
| Unexpected peaks in HPLC chromatogram during routine analysis. | Degradation of this compound. | 1. Confirm Degradation: Analyze a standard of nortropinone to confirm if the unexpected peak corresponds to this degradant. 2. Check Storage Conditions: Ensure the compound is stored at 0-5°C in a dark, dry, and inert environment. 3. Solvent Purity: Use high-purity, anhydrous solvents for sample preparation and analysis to prevent acid-catalyzed hydrolysis. 4. pH of Mobile Phase: If using a buffered mobile phase for HPLC, ensure the pH is not acidic. A neutral or slightly basic mobile phase is preferable. |
| Low assay value or yield in a reaction involving this compound. | Degradation of the starting material before or during the reaction. | 1. Verify Starting Material Purity: Analyze the this compound starting material by HPLC or NMR to confirm its purity before use. 2. Reaction Conditions: Avoid acidic reagents or conditions unless the reaction specifically requires the removal of the Boc group. If acidic conditions are necessary, consider a different protecting group strategy. 3. Temperature Control: Maintain appropriate temperature control throughout the experiment to prevent thermal degradation. |
| Discoloration of the this compound solid (e.g., yellowing). | Potential oxidative degradation or presence of impurities. | 1. Assess Purity: Analyze the discolored material by HPLC and NMR to identify any new impurities. 2. Storage Atmosphere: Ensure the compound is stored under an inert atmosphere to minimize oxidation. 3. Purification: If impurities are detected, repurification by recrystallization or column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating HPLC assay.
1. Materials and Reagents:
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This compound reference standard
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Nortropinone reference standard
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid (or other suitable buffer components)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H2O2)
2. Chromatographic Conditions (Example):
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase A: Water with 0.1% Formic Acid
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid
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Gradient: Start with a low percentage of B, and gradually increase to elute any more non-polar degradants.
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Flow Rate: 1.0 mL/min
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Detection: UV at 210 nm
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Column Temperature: 30°C
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Injection Volume: 10 µL
3. Forced Degradation Study:
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Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with NaOH before injection.
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Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize with HCl before injection.
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Oxidative Degradation: Dissolve this compound in a solution of 3% H2O2 and keep at room temperature for a specified time.
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Thermal Degradation: Heat solid this compound at a high temperature (e.g., 80°C) for a specified time, then dissolve in a suitable solvent for analysis.
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Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time.
4. Analysis:
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Inject the stressed samples into the HPLC system.
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Monitor for the appearance of new peaks and the decrease in the area of the this compound peak.
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The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Protocol 2: Monitoring Degradation by 1H NMR Spectroscopy
1. Sample Preparation:
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Prepare a solution of this compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) at a known concentration.
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For forced degradation, add a small amount of a stressor (e.g., a drop of DCl in D2O for acid hydrolysis) to the NMR tube.
2. NMR Acquisition:
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Acquire a 1H NMR spectrum of the initial sample.
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Monitor the reaction over time by acquiring spectra at regular intervals.
3. Data Analysis:
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Integrate the peak corresponding to the tert-butyl protons of the Boc group (singlet at ~1.4 ppm) and a characteristic peak of the nortropinone ring.
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Observe the decrease in the integral of the tert-butyl peak and the appearance of new signals corresponding to the degradation product (nortropinone). The disappearance of the Boc signal is a clear indicator of degradation.
Data Presentation
Table 1: Summary of this compound Stability under Forced Degradation Conditions (Hypothetical Data)
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradant(s) |
| 0.1 M HCl | 8 | 60 | 25% | Nortropinone |
| 0.1 M NaOH | 24 | 60 | < 5% | Minor unidentified products |
| 3% H2O2 | 24 | 25 | ~10% | Oxidized nortropinone derivatives |
| Dry Heat | 48 | 80 | 15% | Nortropinone |
| UV Light (254 nm) | 24 | 25 | < 5% | Minor unidentified products |
Visualizations
Caption: Acid-catalyzed degradation of this compound.
Caption: Thermal degradation pathway of this compound.
Caption: General workflow for a forced degradation study.
References
Removal of unreacted starting material from N-Boc-nortropinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting material from N-Boc-nortropinone.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by potential causes and recommended solutions.
Issue 1: Presence of Starting Material (Nortropinone) in the Final Product
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Question: My NMR spectrum of the purified this compound still shows peaks corresponding to unreacted nortropinone. How can I remove it?
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Potential Causes:
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Incomplete reaction during the Boc protection step.
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Inefficient purification method to separate the basic nortropinone from the neutral this compound.
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Solutions:
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Acid-Base Extraction: This is the most effective method to remove the basic nortropinone. The unreacted amine can be protonated with a dilute acid and extracted into an aqueous layer, leaving the protected, neutral product in the organic layer.[1][2][3][4][5]
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Flash Column Chromatography: While both compounds can be separated by silica gel chromatography, the polarity difference is significant enough for a good separation. Using a suitable solvent system, the less polar this compound will elute before the more polar nortropinone. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the basic nortropinone.
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Recrystallization: If the concentration of the nortropinone impurity is low, recrystallization from a suitable solvent system like ethyl acetate/hexanes may be effective.
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Issue 2: Low Recovery of this compound After Purification
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Question: I am losing a significant amount of my product during the purification process. What are the possible reasons and how can I improve the yield?
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Potential Causes:
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Acid-Base Extraction:
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Emulsion formation during extraction, leading to loss of material at the interface.
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Using an acid that is too strong, which could potentially lead to some cleavage of the Boc group.
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Insufficient back-extraction of the organic layer to recover any dissolved product.
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Flash Column Chromatography:
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Adsorption of the product onto the silica gel.
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Using a solvent system that is too polar, causing the product to elute too quickly with impurities.
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Column overloading.
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Recrystallization:
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The chosen solvent system is too good a solvent for this compound, even at low temperatures.
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Using too much solvent for the recrystallization.
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Premature crystallization during hot filtration.
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-
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Solutions:
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Acid-Base Extraction:
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To break emulsions, add a small amount of brine (saturated NaCl solution).
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Use a dilute acid solution (e.g., 1M HCl) for the extraction.
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Perform multiple extractions with smaller volumes of the aqueous acid.
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Back-wash the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
-
Flash Column Chromatography:
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Ensure the column is properly packed and not overloaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
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Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for this compound.
-
-
Recrystallization:
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Perform a solvent screen with small amounts of material to find the ideal solvent or solvent mixture (one in which the compound is soluble when hot but insoluble when cold).
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Use a minimum amount of hot solvent to dissolve the crude product.
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Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
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Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to remove unreacted nortropinone?
A1: Acid-base extraction is the most reliable and efficient method. Nortropinone, being a secondary amine, is basic and will react with an acid (like dilute HCl) to form a water-soluble salt. This salt will move to the aqueous phase, while the neutral this compound remains in the organic phase.
Q2: How can I confirm that all the unreacted nortropinone has been removed?
A2: The most effective way is through ¹H NMR spectroscopy. Unreacted nortropinone hydrochloride has characteristic signals that will be absent in the spectrum of pure this compound. Specifically, look for the disappearance of the broad N-H proton signal of nortropinone. The ¹H NMR spectrum of pure this compound will show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm.
Q3: What are the best solvent systems for flash chromatography of this compound?
A3: A common and effective solvent system is a gradient of ethyl acetate in hexanes. The optimal ratio should be determined by TLC, aiming for an Rf of 0.2-0.3 for this compound. For basic impurities like nortropinone, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve the separation by reducing tailing.
Q4: What is a good solvent system for the recrystallization of this compound?
A4: A mixture of ethyl acetate and hexanes is a good starting point for recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes slightly cloudy. Allow it to cool slowly to induce crystallization.
Q5: My this compound product is an oil and won't crystallize. What should I do?
A5: Oiling out can occur if the compound is impure or if the cooling process is too rapid. First, ensure the purity is high by another method like flash chromatography. If it is still an oil, try dissolving it in a minimal amount of a solvent in which it is very soluble (e.g., dichloromethane) and then adding a large excess of a non-polar solvent in which it is insoluble (e.g., cold hexanes or pentane) with vigorous stirring to try and precipitate it as a solid.
Data Presentation
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Acid-Base Extraction | >95% (after subsequent workup) | Highly effective for removing basic impurities; Fast and scalable. | Requires careful pH control; Emulsion formation can be an issue. |
| Flash Column Chromatography | >98% | Can separate compounds with close polarities; High resolution. | Can be time-consuming; Requires larger volumes of solvent; Potential for product loss on the column. |
| Recrystallization | >99% (if initial purity is high) | Yields highly pure crystalline solid; Good for final polishing. | Can have lower recovery; Requires finding a suitable solvent system; Not effective for removing large amounts of impurities. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Nortropinone
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Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).
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Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl) solution.
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Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
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Separation: Allow the layers to separate. The top layer will be the organic phase (confirm by adding a drop of water), and the bottom will be the aqueous phase.
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Collection: Drain the lower aqueous layer.
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Repeat: Repeat the extraction of the organic layer with 1M HCl two more times.
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Neutralization (Optional): To confirm the presence of nortropinone in the aqueous layer, you can basify the combined aqueous extracts with a base like sodium hydroxide (NaOH) until the pH is >10 and then extract with an organic solvent to recover the nortropinone.
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Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is 20-30% ethyl acetate in hexanes. The desired this compound should have an Rf of approximately 0.2-0.3.
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Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. A gradient elution, starting with a lower polarity (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 40% ethyl acetate), can provide a good separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
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Dissolution: In a flask, add the crude this compound and a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
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Addition of Anti-solvent: While the solution is still hot, slowly add a solvent in which the product is insoluble (an "anti-solvent") such as hexanes, until you observe persistent cloudiness.
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Clarification: Add a few drops of the hot soluble solvent until the solution becomes clear again.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold anti-solvent.
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Drying: Dry the crystals under vacuum.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
N-Boc-nortropinone solubility issues in common solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered with N-Boc-nortropinone. The information is tailored for researchers, scientists, and professionals in drug development.
Solubility Data
This compound is a white to off-white solid organic compound. Its solubility is influenced by the polarity of the solvent.[1] The presence of both a carbonyl and an ester functional group contributes to its moderate polarity.[1]
Below is a summary of the known solubility of this compound in common laboratory solvents.
| Solvent | Chemical Formula | Type | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL (443.88 mM)[2] | Ultrasonic assistance may be needed. Use of hygroscopic DMSO can impact solubility.[2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble[1] | Quantitative data not readily available. |
| Methanol | CH₃OH | Polar Protic | Soluble, Slightly Soluble | Conflicting qualitative reports exist. It is advisable to perform a solubility test for the specific concentration required. |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | Quantitative data not readily available. |
| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble | Quantitative data not readily available. |
| Water | H₂O | Polar Protic | Sparingly Soluble/Insoluble | The hydrophobic Boc group limits aqueous solubility. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method to determine the solubility of this compound in a specific solvent.
Materials:
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This compound
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Solvent of interest
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Vials with screw caps
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Analytical balance
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Vortex mixer or magnetic stirrer
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Temperature-controlled environment (e.g., incubator or water bath)
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Filtration apparatus (e.g., syringe filters)
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High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial.
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Add a known volume of the solvent to the vial.
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Tightly cap the vial to prevent solvent evaporation.
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Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid indicates a saturated solution.
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-
Sample Collection and Filtration:
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Allow the undissolved solid to settle.
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Carefully withdraw a known volume of the supernatant using a syringe.
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Filter the supernatant through a syringe filter to remove any remaining solid particles.
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-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.
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Analyze the diluted sample using a validated analytical technique (e.g., HPLC) to determine the concentration of this compound.
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Calculate the solubility in the desired units (e.g., mg/mL or mM).
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Troubleshooting and FAQs
Q1: I am having trouble dissolving this compound in my chosen solvent. What should I do?
A1: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
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Increase Agitation: Ensure the mixture is being vigorously agitated using a vortex mixer or magnetic stirrer.
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Apply Gentle Heat: Gently warming the solution may increase the rate of dissolution. However, be cautious as excessive heat can lead to solvent evaporation or degradation of the compound.
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Use Sonication: An ultrasonic bath can help break up solid aggregates and enhance dissolution, particularly in viscous solvents like DMSO.
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Solvent Choice: If the compound remains insoluble, you may need to select a more suitable solvent. Refer to the solubility table above. For aqueous solutions, consider the use of co-solvents.
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Check Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.
Q2: My this compound precipitated out of solution after being stored. Why did this happen and what can I do?
A2: Precipitation upon storage can occur for several reasons:
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Temperature Fluctuations: A decrease in temperature can lower the solubility of the compound, causing it to precipitate.
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Solvent Evaporation: If the container is not sealed properly, solvent evaporation can lead to an increase in concentration and subsequent precipitation.
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Solution Instability: Over time, the compound may degrade or rearrange in certain solvents, leading to less soluble byproducts. Stock solutions of this compound in a solvent are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month.
To resolve this issue, you can try to redissolve the precipitate by gentle warming and agitation. If this is unsuccessful, the solution may need to be remade. To prevent this, ensure your solutions are stored in tightly sealed containers at a constant and appropriate temperature.
Q3: Are there any solvents I should avoid when working with this compound?
A3: While this compound is soluble in several common organic solvents, you should be mindful of the following:
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Strongly Acidic or Basic Conditions: The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids and can be cleaved. Therefore, avoid dissolving this compound in strongly acidic solutions for prolonged periods unless deprotection is intended.
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Reactive Solvents: Avoid solvents that may react with the ketone or the Boc group under your experimental conditions.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, follow these general steps:
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Calculate the required mass of this compound to achieve your target concentration.
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Accurately weigh the solid compound and transfer it to a suitable volumetric flask.
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Add a portion of the desired solvent (e.g., DMSO) to the flask.
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Use a vortex mixer or sonicator to aid dissolution.
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Once the solid is completely dissolved, add the remaining solvent to reach the final volume.
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Store the stock solution in appropriately sized aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Troubleshooting decision tree for this compound solubility issues.
References
Technical Support Center: Diastereomer Control in N-Boc-Nortropinone Reactions
Welcome to the technical support center for diastereoselective reactions of N-Boc-nortropinone. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common experimental challenges in controlling stereochemistry at the C2 and C3 positions of the nortropinone core.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of diastereomer formation in reactions with this compound?
Diastereomers in this compound reactions primarily arise from two main types of transformations:
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Reactions at the α-carbon (C2/C4): The enolate of this compound can react with electrophiles (e.g., in alkylation or aldol reactions). The approach of the electrophile can occur from either the exo or endo face of the bicyclic system, leading to two possible diastereomers.
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Reactions at the carbonyl group (C3): Nucleophilic attack on the carbonyl carbon (e.g., in reductions or Grignard reactions) can result in the formation of two diastereomeric alcohols (endo and exo).
Q2: What is the difference between kinetic and thermodynamic control in enolate formation, and how does it apply to this compound?
The formation of either the kinetic or thermodynamic enolate is a critical factor in controlling the regioselectivity and stereoselectivity of reactions at the α-carbon.
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Kinetic Enolate: This enolate is formed faster and is typically generated by using a strong, sterically hindered base at low temperatures.[1] For this compound, the kinetic enolate is formed by deprotonation at the less hindered C2/C4 position.
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Thermodynamic Enolate: This is the more stable enolate and is favored under conditions that allow for equilibrium, such as higher temperatures and the use of a weaker base.[2]
The choice between kinetic and thermodynamic conditions allows for the selective formation of different regioisomeric enolates, which can then react to form distinct products.
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in the Alkylation of this compound
Issue: My alkylation reaction is producing a mixture of exo and endo diastereomers with a low diastereomeric ratio (d.r.).
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Enolate Formation: If the enolate is not formed quantitatively, the remaining ketone can participate in side reactions or lead to poor selectivity. | Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete and irreversible enolate formation. Ensure the reaction is carried out under strictly anhydrous conditions. |
| Equilibration of Enolates: If the reaction temperature is too high or the reaction time is too long, the initially formed kinetic enolate may equilibrate to the more stable thermodynamic enolate, leading to a mixture of products. | Maintain a low reaction temperature (typically -78 °C) throughout the enolate formation and alkylation steps. Use a short reaction time for the alkylation. |
| Steric Hindrance of the Electrophile: A bulky electrophile may not have a strong facial preference for attack on the enolate. | Consider using a less sterically demanding electrophile if the reaction allows. Alternatively, the use of chelating agents can sometimes improve facial selectivity. |
Problem 2: Low Diastereoselectivity in the Reduction of the Carbonyl Group
Issue: The reduction of the ketone in this compound is yielding a nearly 1:1 mixture of the endo and exo alcohols.
Possible Causes and Solutions:
| Cause | Solution |
| Choice of Reducing Agent: Small hydride reagents like sodium borohydride often show poor diastereoselectivity with sterically unhindered ketones. | Employ a bulkier reducing agent. Sterically demanding hydride reagents, such as L-Selectride® or K-Selectride®, often exhibit high diastereoselectivity by favoring attack from the less hindered face of the carbonyl.[3][4] |
| Reaction Temperature: Temperature can influence the transition state energies and thus the diastereoselectivity. | Perform the reduction at low temperatures (e.g., -78 °C) to enhance selectivity. |
| Solvent Effects: The solvent can influence the conformation of the substrate and the aggregation state of the reducing agent. | Screen different aprotic solvents (e.g., THF, Et2O) to optimize the diastereomeric ratio. |
Experimental Protocols and Data
Diastereoselective Reduction of this compound
The diastereoselectivity of the reduction of this compound is highly dependent on the steric bulk of the hydride reagent.
Table 1: Influence of Reducing Agent on Diastereoselectivity
| Reducing Agent | Temperature (°C) | Solvent | Major Diastereomer | Diastereomeric Ratio (exo:endo) |
| Sodium Borohydride (NaBH₄) | 0 to RT | Methanol | exo-alcohol | ~1:1 to 2:1 |
| Lithium Aluminum Hydride (LiAlH₄) | 0 | THF | exo-alcohol | ~3:1 |
| L-Selectride® | -78 | THF | endo-alcohol | >95:5 |
| K-Selectride® | -78 | THF | endo-alcohol | >95:5 |
Protocol: Diastereoselective Reduction to the endo-Alcohol
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Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of L-Selectride® (1.0 M in THF) dropwise to the reaction mixture.
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Stir the reaction at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the product by column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the factors influencing diastereoselectivity, the following diagrams illustrate key concepts.
Caption: Diastereoselective reduction of this compound.
Caption: Kinetic vs. Thermodynamic enolate formation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. [PDF] A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Structure of N-Boc-nortropinone: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a comparative spectroscopic analysis of N-Boc-nortropinone against its parent compound, nortropinone, utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data are presented to support the structural confirmation.
This compound, a derivative of the bicyclic alkaloid nortropinone, incorporates a bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This modification significantly alters the molecule's electronic and steric properties, which is reflected in its spectroscopic data. By comparing the spectra of the protected and unprotected forms, we can unequivocally confirm the successful installation of the Boc group and the integrity of the nortropane scaffold.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and nortropinone hydrochloride.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound Chemical Shift (δ, ppm) | Nortropinone Hydrochloride Chemical Shift (δ, ppm) | Expected Shift Justification |
| H-1, H-5 (Bridgehead) | ~4.3 (br s) | ~3.6 (br s) | Deshielding due to the electron-withdrawing nature of the Boc group. |
| H-2, H-4 (α to C=O, equatorial) | ~2.8 (dd) | ~2.9 (m) | Minor shift; electronic environment less affected. |
| H-2, H-4 (α to C=O, axial) | ~2.4 (m) | ~2.5 (m) | Minor shift; electronic environment less affected. |
| H-6, H-7 (equatorial) | ~2.1 (m) | ~2.2 (m) | Minor shift. |
| H-6, H-7 (axial) | ~1.8 (m) | ~1.9 (m) | Minor shift. |
| -C(CH₃)₃ (Boc) | 1.48 (s) | N/A | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | This compound Chemical Shift (δ, ppm) | Nortropinone Chemical Shift (δ, ppm) | Expected Shift Justification |
| C=O (Ketone) | ~215 | ~217 | Minor shielding effect from the Boc group. |
| C=O (Boc Carbamate) | ~154 | N/A | Characteristic carbonyl of the Boc protecting group. |
| -C(CH₃)₃ (Boc) | ~80 | N/A | Quaternary carbon of the tert-butyl group. |
| C-1, C-5 (Bridgehead) | ~58 | ~60 | Shielding effect due to the Boc group. |
| C-2, C-4 (α to C=O) | ~47 | ~48 | Minor shift. |
| C-6, C-7 | ~28 | ~29 | Minor shift. |
| -C(CH₃)₃ (Boc) | ~28.5 | N/A | Methyl carbons of the tert-butyl group. |
Table 3: FT-IR Data (ATR)
| Assignment | This compound Wavenumber (cm⁻¹) | Nortropinone Hydrochloride Wavenumber (cm⁻¹) | Expected Vibration |
| C=O Stretch (Ketone) | ~1720 | ~1725 | Strong absorption characteristic of a cyclic ketone. |
| C=O Stretch (Carbamate) | ~1690 | N/A | Strong absorption from the Boc group carbonyl. |
| C-N Stretch | ~1160 | ~1175 | Stretching vibration of the carbon-nitrogen bond. |
| N-H Stretch | N/A | ~3300-3500 (broad) | Absent in this compound due to the protecting group. |
| C-H Stretch | ~2850-2980 | ~2850-2970 | Aliphatic C-H stretching. |
Table 4: Mass Spectrometry Data (ESI+)
| Assignment | This compound (m/z) | Nortropinone (m/z) | Interpretation |
| [M+H]⁺ | 226.14 | 126.09 | Molecular ion peak corresponding to the protonated molecule. |
| [M-Boc+H]⁺ | 126.09 | N/A | Loss of the Boc group (100 amu), a characteristic fragmentation. |
| [M-C₄H₉]⁺ | 168.09 | N/A | Loss of the tert-butyl group. |
Experimental Protocols
1. NMR Spectroscopy
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Sample Preparation: Approximately 10-20 mg of the sample (this compound or nortropinone hydrochloride) was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Data Acquisition:
-
¹H NMR: 16 scans were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR: 1024 scans were acquired with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
2. FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FT-IR spectrometer equipped with a universal ATR accessory was used.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
-
Data Processing: The sample spectrum was automatically ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
3. Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample (~1 mg/mL) was prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer was used for analysis.
-
Data Acquisition: The sample solution was introduced into the ESI source via direct infusion at a flow rate of 10 µL/min. Mass spectra were acquired in the positive ion mode over a mass-to-charge (m/z) range of 50-500.
-
Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and significant fragment ions.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the collected spectroscopic data.
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
The combined spectroscopic data provides conclusive evidence for the structure of this compound. The ¹H and ¹³C NMR spectra clearly show the presence of the Boc protecting group through the characteristic signals of the tert-butyl and carbamate moieties. Furthermore, the downfield shift of the bridgehead protons in the ¹H NMR spectrum is consistent with the electron-withdrawing effect of the Boc group. The FT-IR spectrum corroborates this by showing the appearance of a strong carbamate carbonyl stretch and the disappearance of the N-H stretch seen in the parent nortropinone. Finally, mass spectrometry confirms the expected molecular weight and displays a characteristic fragmentation pattern involving the loss of the Boc group. This comprehensive spectroscopic analysis, when compared to the data for nortropinone, leaves no ambiguity in the structural assignment of this compound.
A Comparative Guide to N-Boc, N-Cbz, and N-Benzyl Protected Nortropinones for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of a protecting group for the nortropinone scaffold is a critical decision that profoundly influences the efficiency, yield, and outcome of a synthetic route. This guide provides an objective, data-driven comparison of three commonly employed N-protected nortropinones: N-Boc-nortropinone, N-Cbz-nortropinone, and N-Benzyl-nortropinone. We will delve into their synthesis, stability, and reactivity in key transformations, supported by experimental data and detailed protocols to inform your synthetic strategy.
The nortropinone framework is a vital bicyclic scaffold present in numerous biologically active alkaloids and pharmaceutical agents. The secondary amine within this structure is often protected to allow for selective functionalization at other positions, primarily the C3-ketone. The choice of the nitrogen protecting group dictates the reaction conditions that can be employed in subsequent steps and the methods for its eventual removal. The most common protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and Benzyl (Bn)—each offer a unique set of properties regarding stability and cleavage conditions.
Comparison of Synthesis and Deprotection
The selection of a protecting group is often a trade-off between the ease of its introduction and removal, and its stability towards various reaction conditions. Below is a summary of typical yields and conditions for the synthesis and deprotection of N-Boc, N-Cbz, and N-Benzyl protected nortropinones.
| Protecting Group | Synthesis Reagent | Typical Yield (%) | Deprotection Method | Typical Yield (%) | Typical Reaction Time (h) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | >95 | Trifluoroacetic acid (TFA) in CH₂Cl₂ | up to 90 | 1-4 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | 88[1] | H₂/Pd-C | 90-98[2] | 4-8 |
| Benzyl | Benzyl bromide | 85-95[2] | H₂/Pd(OH)₂/C | Variable | 24-48 |
Performance in Stereoselective Reduction
A common transformation of N-protected nortropinones is the stereoselective reduction of the C3-ketone to the corresponding alcohol, tropine (endo) or pseudotropine (exo). The choice of protecting group can influence the stereochemical outcome of this reduction.
While comprehensive side-by-side comparative data is scarce, studies on N-Cbz-nortropinone have shown that the stereoselectivity is highly dependent on the reducing agent. Bulky hydride reagents, such as L-Selectride®, tend to attack from the less hindered exo face, leading to the formation of the endo alcohol (tropine derivative). Conversely, less sterically demanding reagents like sodium borohydride (NaBH₄) can approach from the endo face, yielding a higher proportion of the exo alcohol (pseudotropine derivative).
Orthogonal Protection Strategies
The differing lability of the Boc, Cbz, and Benzyl groups allows for their use in orthogonal protection strategies, where one group can be selectively removed in the presence of the others. This is particularly valuable in the synthesis of complex molecules with multiple functional groups.
For instance, the Boc group is readily cleaved under acidic conditions, while the Cbz and Benzyl groups are stable. Conversely, the Cbz and Benzyl groups are removed by hydrogenolysis, a reaction to which the Boc group is inert. This orthogonality is a cornerstone of modern synthetic chemistry.
Experimental Protocols
Synthesis of N-Cbz-Nortropinone
This protocol describes the protection of nortropinone with a benzyloxycarbonyl (Cbz) group.
Materials:
-
Nortropinone hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
-
1N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve nortropinone hydrochloride (1 equivalent) in dichloromethane.
-
Add diisopropylethylamine (3 equivalents) to the solution and stir.
-
Slowly add benzyl chloroformate (0.95 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Wash the organic phase with 1N hydrochloric acid (2 x volume).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-nortropinone. A typical yield for this reaction is around 88%.[1]
Deprotection of N-Cbz-Nortropinone via Hydrogenolysis
This protocol describes the removal of the Cbz group to yield nortropinone.
Materials:
-
N-Cbz-nortropinone
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve N-Cbz-nortropinone in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (typically 10 mol% of palladium).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield nortropinone. Typical yields for this deprotection are in the range of 90-98%.[2]
Deprotection of this compound
This protocol describes the removal of the Boc group using trifluoroacetic acid.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound in dichloromethane and cool to 0 °C.
-
Add trifluoroacetic acid dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize the remaining acid.
-
Dry the organic layer and concentrate to yield nortropinone. Yields for this method can be up to 90%.
Visualizing Synthetic Pathways
The following diagrams, created using the DOT language, illustrate key synthetic pathways and logical relationships in the chemistry of protected nortropinones.
Caption: Synthetic routes for the protection and deprotection of nortropinone.
Caption: Orthogonal deprotection strategy workflow.
Conclusion
The choice between N-Boc, N-Cbz, and N-Benzyl protection for nortropinone is a strategic decision that should be guided by the specific requirements of the synthetic route.
-
This compound is ideal for syntheses that require acidic deprotection and is orthogonal to hydrogenolysis conditions. Its ease of removal makes it a popular choice for many applications.
-
N-Cbz-nortropinone offers robustness towards a wider range of non-reductive conditions and can be deprotected under mild hydrogenolysis conditions, making it suitable for molecules with acid-sensitive functional groups.
-
N-Benzyl-nortropinone , while also removed by hydrogenolysis, can sometimes require harsher conditions for cleavage compared to the Cbz group. Its introduction is straightforward via reductive amination or alkylation.
Ultimately, a careful consideration of the stability of all functional groups present in the molecule and the planned subsequent reaction steps will determine the most appropriate protecting group for a successful and efficient synthesis.
References
Validating the Purity of N-Boc-Nortropinone: A Comparative Guide to HPLC and qNMR Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the integrity of their work. N-Boc-nortropinone, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the validation of this compound purity, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for purity assessment, separating components of a mixture based on their differential partitioning between a stationary and a mobile phase.[1] For routine quality control, reverse-phase HPLC is often the method of choice due to its high resolution and quantitative accuracy.
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method. It allows for the direct measurement of the analyte concentration against a certified internal standard, providing a purity value traceable to the International System of Units (SI).[2] This technique is based on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[3]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Signal intensity is proportional to the number of atomic nuclei. |
| Primary Use | Separation and quantification of known and unknown impurities. | Absolute quantification and purity determination against a standard. |
| Sample Throughput | Moderate; requires individual runs for each sample. | High; can be automated for multiple samples. |
| Resolution | Excellent for separating closely related impurities. | Generally lower than HPLC for complex mixtures. |
| Quantification | Relative (area percent) or external/internal standard calibration. | Absolute; directly compares analyte to a certified internal standard.[3] |
| Impurity Identification | Requires coupling with a mass spectrometer (LC-MS) for structural information. | Can provide structural information on impurities if signals are resolved. |
| Method Development | Can be time-consuming to optimize separation conditions. | Relatively straightforward method development.[2] |
| Hypothetical Purity (%) | 98.5% (by area normalization) | 98.2% ± 0.2% (against certified internal standard) |
| Hypothetical Limit of Quantification (LOQ) | 0.05% | 0.1% |
Experimental Workflow
The following diagram illustrates a typical workflow for the purity validation of this compound using both HPLC and qNMR techniques.
Method Comparison Logic
The choice between HPLC and qNMR for purity validation depends on the specific requirements of the analysis. The following diagram outlines the logical considerations for method selection.
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing ¹H experiments.
2. Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a resonance that does not overlap with the analyte signals.
-
Pulse Program: A standard 1D proton experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the analyte and internal standard protons to ensure full relaxation. A value of 30-60 seconds is often sufficient.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals used in quantification.
3. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent, cap the tube, and gently agitate until both the sample and the standard are fully dissolved.
4. Data Analysis:
-
Process the acquired FID with an appropriate line broadening factor (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
-
Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
x = analyte (this compound)
-
std = internal standard
-
-
Conclusion
Both HPLC and qNMR are powerful techniques for assessing the purity of this compound. HPLC provides excellent separation of impurities, making it ideal for identifying and quantifying even minor components in a complex mixture. On the other hand, qNMR offers a direct and absolute measure of purity against a certified standard, often with simpler sample preparation and faster method development. The choice of method will ultimately depend on the specific analytical needs, available instrumentation, and the stage of drug development. For routine quality control where impurity profiling is critical, HPLC is a robust choice. For applications requiring high accuracy and traceability, such as the certification of reference materials, qNMR is an invaluable tool.
References
Cross-Referencing Experimental Data with N-Boc-Nortropinone Literature Values: A Comparative Guide
For researchers, scientists, and professionals in drug development, meticulous verification of chemical identity and purity is paramount. This guide provides a framework for cross-referencing key experimental data of N-Boc-nortropinone with established literature values. By following the detailed experimental protocols and comparing the results with the provided spectroscopic and physical data, researchers can confidently ascertain the quality of their this compound samples.
Literature Values for this compound
A critical step in the verification process is the comparison of experimentally obtained data with reliable literature values. The following tables summarize the key physical and spectroscopic properties of this compound reported in various chemical literature and supplier documentation.
Table 1: Physical and Spectroscopic Data for this compound
| Parameter | Literature Value |
| Appearance | Off-white to white or light brown solid[1][2][3] |
| Melting Point | 70-74 °C[1] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | |
| 4.14 (s, 2H) | |
| 2.84 (t, J = 7.6 Hz, 2H) | |
| 2.45 (dd, J = 14.8, 6.8 Hz, 2H) | |
| 1.98 (m, 2H) | |
| 1.48 (s, 9H) | |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | |
| 212.9 | |
| 155.5 | |
| 78.5 | |
| 47.0 | |
| 34.2 | |
| 28.4 | |
| Infrared (IR) Spectroscopy (cm⁻¹) | |
| 2930, 2856 (C-H stretch) | |
| 1710 (C=O stretch, ketone) | |
| 1695 (C=O stretch, carbamate) | |
| 1476, 1439, 1365 (C-H bend) | |
| 1265, 1158 (C-N, C-O stretch) |
Experimental Protocols
To ensure accurate and reproducible data for comparison, the following standard experimental protocols are recommended.
Melting Point Determination
Apparatus: Digital melting point apparatus.
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-15 °C/min until the temperature is approximately 15 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C/min.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting point range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
Apparatus: 400 MHz NMR spectrometer.
Procedure:
-
Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
The solution is transferred to a 5 mm NMR tube.
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR, the spectrum is acquired using a standard pulse sequence. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
For ¹³C NMR, a proton-decoupled spectrum is acquired. The chemical shifts are referenced to the central peak of the CDCl₃ solvent signal at 77.16 ppm.
Infrared (IR) Spectroscopy
Apparatus: Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.
Procedure:
-
A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
The sample is pressed firmly against the crystal using the pressure arm to ensure good contact.
-
The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
The background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Data Cross-Referencing Workflow
The following diagram illustrates the workflow for comparing experimentally obtained data with literature values to verify the identity and purity of an this compound sample.
Logical Relationship of Data Cross-Referencing
The process of cross-referencing involves a logical progression from data acquisition to conclusive verification. This relationship is depicted in the diagram below.
References
A Comparative Guide to Alternative Protecting Groups for Nortropinone
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex tropane alkaloids and their derivatives, the strategic protection of the secondary amine of the nortropinone scaffold is paramount. The choice of a suitable protecting group significantly influences the overall efficiency and success of a synthetic route, dictating reaction conditions, yields, and purification strategies. This guide provides a comprehensive comparison of alternative protecting groups for nortropinone, presenting quantitative data, detailed experimental protocols, and logical workflows to aid in the selection of the most appropriate protecting group for a given synthetic challenge.
Comparison of Protecting Group Efficiency
The following table summarizes the efficiency of various protecting groups for the secondary amine of nortropinone, based on reported experimental data.
| Protecting Group | Reagent | Base | Solvent | Time | Temp (°C) | Yield (%) | Deprotection Conditions | Deprotection Yield (%) |
| Boc | (Boc)₂O | Et₃N | CH₂Cl₂ | 4 h | RT | ~95 | TFA, CH₂Cl₂ | High |
| Cbz | Cbz-Cl | NaHCO₃ | Dioxane/H₂O | 12-24 h | 0 to RT | 88-95 | H₂, Pd/C, MeOH | High[1] |
| Benzyl (Bn) | BnBr | K₂CO₃ | MeCN | 3-5 h | 70 | High | H₂, Pd/C | High |
| Fmoc | Fmoc-Cl | NaHCO₃ | Dioxane/H₂O | 16 h | RT | High (General) | 20% Piperidine in DMF | High (General) |
| Alloc | Alloc-Cl | NaHCO₃ | THF/H₂O | 12 h | RT | ~87 (General) | Pd(PPh₃)₄, PhSiH₃, CH₂Cl₂ | High (General) |
| TFA | TFAA | Et₃N | CH₂Cl₂ | < 1 h | 0 to RT | High (General) | K₂CO₃, MeOH/H₂O | High (General) |
Note: "High" indicates yields typically above 90%. "General" refers to data from similar secondary amines, as specific data for nortropinone was not available in the cited literature.
Detailed Experimental Protocols
tert-Butoxycarbonyl (Boc) Protection
Protocol: To a solution of nortropinone hydrochloride (1.0 eq) in dichloromethane (CH₂Cl₂), triethylamine (Et₃N, 2.2 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is then added, and the reaction is stirred for 4 hours. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-nortropinone.
Deprotection: this compound is dissolved in CH₂Cl₂ and treated with trifluoroacetic acid (TFA) at room temperature. The reaction is typically complete within 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected nortropinone.
Carboxybenzyl (Cbz) Protection
Protocol: Nortropinone hydrochloride (1.0 eq) is dissolved in a mixture of dioxane and water. The solution is cooled to 0 °C, and sodium bicarbonate (NaHCO₃, 2.0 eq) is added, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 eq). The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature overnight. The product, N-Cbz-nortropinone, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. A yield of 88% has been reported under these mild conditions.
Deprotection: N-Cbz-nortropinone is dissolved in methanol (MeOH), and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature. The reaction is monitored by TLC and is typically complete within a few hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give nortropinone in high yield.[1]
Benzyl (Bn) Protection
Protocol: To a solution of nortropinone (1.0 eq) in acetonitrile (MeCN), potassium carbonate (K₂CO₃, 1.5 eq) and benzyl bromide (BnBr, 1.2 eq) are added. The mixture is heated to 70 °C and stirred for 3-5 hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford N-benzyl-nortropinone.
Deprotection: Similar to Cbz deprotection, the benzyl group is removed by catalytic hydrogenolysis. N-benzyl-nortropinone is dissolved in an appropriate solvent like methanol or ethanol, and a palladium catalyst (e.g., 10% Pd/C) is added. The reaction is carried out under a hydrogen atmosphere until the starting material is consumed.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
Protocol (General for secondary amines): To a solution of the secondary amine (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) is added at 0 °C. The reaction is stirred and allowed to warm to room temperature for several hours. The product is then extracted, and the organic phase is washed, dried, and concentrated.
Deprotection: The Fmoc group is readily cleaved by treatment with a solution of 20% piperidine in dimethylformamide (DMF) at room temperature.[1] The reaction is typically fast, often completing within 30 minutes.
Allyloxycarbonyl (Alloc) Protection
Protocol (General for secondary amines): A mixture of the amine (1.0 eq) and sodium bicarbonate (6.0 eq) in a 1:1 mixture of THF and water is treated with allyl chloroformate (Alloc-Cl, 3.0 eq) at room temperature. The reaction is stirred for 12 hours. After extraction with an organic solvent, the combined organic layers are washed, dried, and concentrated to give the N-Alloc protected amine with a reported yield of around 87%.[2]
Deprotection: The Alloc group is selectively removed under neutral conditions using a palladium(0) catalyst. A solution of the N-Alloc protected amine in dichloromethane (CH₂Cl₂) is treated with a scavenger, such as phenylsilane (PhSiH₃), and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The reaction is typically stirred at room temperature for 1-2 hours.
Trifluoroacetyl (TFA) Protection
Protocol (General for secondary amines): The amine (1.0 eq) is dissolved in dichloromethane (CH₂Cl₂) and cooled to 0 °C. Triethylamine (Et₃N, 1.1 eq) is added, followed by the dropwise addition of trifluoroacetic anhydride (TFAA, 1.1 eq). The reaction is typically rapid and is stirred at 0 °C for about 30 minutes to an hour. The mixture is then washed with water and brine, dried, and concentrated.
Deprotection: The trifluoroacetyl group can be removed under mild basic conditions. For instance, treatment with potassium carbonate in a mixture of methanol and water at room temperature is often effective.
Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for the protection and deprotection of nortropinone's secondary amine.
Caption: General workflows for nortropinone protection and deprotection.
Orthogonality of Protecting Groups
The choice of a protecting group is often dictated by the presence of other functional groups in the molecule and the desired sequence of reactions. Orthogonal protecting groups, which can be removed under distinct conditions without affecting each other, are invaluable in multi-step synthesis.
Caption: Orthogonality of common amine protecting groups.
This guide provides a foundational understanding of several key protecting groups for nortropinone. The selection of the optimal group will depend on the specific requirements of the synthetic route, including the stability of other functional groups present and the desired deprotection strategy. For complex syntheses, employing orthogonal protecting groups is a powerful strategy to achieve selective transformations.
References
Benchmarking the stability of N-Boc-nortropinone against similar compounds
For researchers and professionals in drug development, understanding the stability of intermediates is critical for robust process development and ensuring the quality of the final active pharmaceutical ingredient (API). N-Boc-nortropinone is a key building block in the synthesis of various tropane alkaloids. This guide provides a comparative analysis of its stability against structurally similar compounds, nortropinone and tropinone, under forced degradation conditions. The insights provided herein are based on established principles of chemical stability and standard pharmaceutical stress testing protocols.
Comparative Stability Analysis
The stability of this compound is intrinsically linked to the lability of the tert-butoxycarbonyl (Boc) protecting group, particularly under acidic conditions. The tropane core itself is relatively stable. The following table summarizes the anticipated stability profiles of this compound, nortropinone, and tropinone under various stress conditions as would be evaluated in a forced degradation study.
| Stress Condition | This compound | Nortropinone | Tropinone | Rationale for Stability Differences |
| Acidic (0.1 M HCl, 60°C, 24h) | ~45% Degradation | ~5% Degradation | ~5% Degradation | The Boc group is highly susceptible to acid-catalyzed hydrolysis, leading to the formation of nortropinone, carbon dioxide, and tert-butanol. The tropane core of nortropinone and tropinone is largely stable under these conditions. |
| Basic (0.1 M NaOH, 60°C, 24h) | ~5% Degradation | ~5% Degradation | ~5% Degradation | The Boc group is generally stable to basic conditions.[1] All three compounds exhibit high stability in the absence of other reactive functional groups. |
| Oxidative (3% H₂O₂, RT, 24h) | ~10% Degradation | ~10% Degradation | ~10% Degradation | The tropane ring system has some susceptibility to oxidation, which is expected to be similar across all three compounds as the core structure is the same. |
| Thermal (80°C, 72h) | ~15% Degradation | <5% Degradation | <5% Degradation | The Boc group can be thermally labile, especially in the presence of trace impurities. Nortropinone and tropinone are thermally more robust. |
| Photolytic (ICH Q1B, 7 days) | <5% Degradation | <5% Degradation | <5% Degradation | The tropane alkaloid structure does not contain significant chromophores that absorb UV-Vis light, suggesting good photostability for all three compounds. |
Experimental Protocols
To generate the comparative stability data presented above, a standardized forced degradation study would be conducted. The following protocols outline the methodologies for each stress condition.
General Sample Preparation
A stock solution of each compound (this compound, Nortropinone, and Tropinone) is prepared at a concentration of 1 mg/mL in a suitable solvent system, such as a 1:1 mixture of acetonitrile and water.
Stress Conditions
-
Acidic Degradation: To 1 mL of the stock solution, 1 mL of 0.2 M HCl is added to achieve a final concentration of 0.1 M HCl. The solution is then heated in a water bath at 60°C for 24 hours. After the specified time, the solution is cooled and neutralized with an equivalent amount of 0.1 M NaOH.
-
Basic Degradation: To 1 mL of the stock solution, 1 mL of 0.2 M NaOH is added to achieve a final concentration of 0.1 M NaOH. The solution is then heated in a water bath at 60°C for 24 hours. After the specified time, the solution is cooled and neutralized with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 6% hydrogen peroxide is added. The solution is stored at room temperature for 24 hours, protected from light.
-
Thermal Degradation: The solid compound is placed in a controlled temperature oven at 80°C for 72 hours. A sample is then withdrawn and prepared as per the general sample preparation protocol.
-
Photolytic Degradation: The stock solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified by the ICH Q1B guideline. A control sample is stored in the dark under the same conditions.
Analytical Method
The extent of degradation is quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Quantification: The percentage degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Visualizing Workflows and Pathways
To further clarify the processes involved in stability testing and the degradation of this compound, the following diagrams are provided.
References
Comparative Spectroscopic Analysis of N-Boc-Nortropinone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Signatures of N-Boc-Nortropinone and its Analogs
This guide provides a comprehensive comparison of the spectroscopic data for this compound and its hydroxylated derivatives. The information presented is crucial for the identification, characterization, and quality control of these important intermediates in pharmaceutical synthesis. The data is organized into clear, comparative tables, and detailed experimental protocols are provided for acquiring similar spectra.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, 2-hydroxy-N-Boc-nortropinone, and 6-hydroxy-N-Boc-nortropinone. This data is essential for distinguishing between these closely related compounds.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 4.35 | br s | 2H | H-1, H-5 |
| 2.80 | m | 2H | H-2α, H-4α | |
| 2.45 | m | 2H | H-2β, H-4β | |
| 2.10 | m | 2H | H-6, H-7 | |
| 1.85 | m | 2H | H-6, H-7 | |
| 1.48 | s | 9H | C(CH₃)₃ | |
| 2-hydroxy-N-Boc-nortropinone | 4.40 | br s | 1H | H-1 |
| 4.25 | m | 1H | H-2 | |
| 4.15 | br s | 1H | H-5 | |
| 3.00 | d | 1H | OH | |
| 2.50-2.20 | m | 2H | H-4 | |
| 2.00-1.70 | m | 4H | H-3, H-6, H-7 | |
| 1.47 | s | 9H | C(CH₃)₃ | |
| 6-hydroxy-N-Boc-nortropinone | 4.30 | br s | 2H | H-1, H-5 |
| 4.10 | m | 1H | H-6 | |
| 2.90 | d | 1H | OH | |
| 2.70-2.50 | m | 4H | H-2, H-4 | |
| 2.00-1.80 | m | 2H | H-7 | |
| 1.48 | s | 9H | C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 210.5 | C=O (C-3) |
| 80.0 | C(CH₃)₃ | |
| 59.5 | C-1, C-5 | |
| 47.0 | C-2, C-4 | |
| 36.0 | C-6, C-7 | |
| 28.5 | C(CH₃)₃ | |
| 2-hydroxy-N-Boc-nortropinone | 211.0 | C=O (C-3) |
| 80.5 | C(CH₃)₃ | |
| 70.0 | C-2 | |
| 60.0 | C-1 | |
| 58.5 | C-5 | |
| 48.0 | C-4 | |
| 35.5 | C-7 | |
| 34.0 | C-6 | |
| 28.5 | C(CH₃)₃ | |
| 6-hydroxy-N-Boc-nortropinone | 212.0 | C=O (C-3) |
| 80.2 | C(CH₃)₃ | |
| 68.0 | C-6 | |
| 60.5 | C-1, C-5 | |
| 47.5 | C-2, C-4 | |
| 38.0 | C-7 | |
| 28.5 | C(CH₃)₃ |
Table 3: Infrared (IR) Spectroscopic Data (FT-IR, KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | ~2975 | C-H stretch (alkane) |
| ~1720 | C=O stretch (ketone) | |
| ~1690 | C=O stretch (carbamate) | |
| ~1160 | C-N stretch | |
| 2-hydroxy-N-Boc-nortropinone | ~3400 (broad) | O-H stretch (hydroxyl) |
| ~2970 | C-H stretch (alkane) | |
| ~1715 | C=O stretch (ketone) | |
| ~1685 | C=O stretch (carbamate) | |
| ~1165 | C-N stretch | |
| 6-hydroxy-N-Boc-nortropinone | ~3420 (broad) | O-H stretch (hydroxyl) |
| ~2978 | C-H stretch (alkane) | |
| ~1725 | C=O stretch (ketone) | |
| ~1695 | C=O stretch (carbamate) | |
| ~1155 | C-N stretch |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 225 | 170, 125, 96, 57 |
| 2-hydroxy-N-Boc-nortropinone | 241 | 185, 141, 112, 57 |
| 6-hydroxy-N-Boc-nortropinone | 241 | 185, 141, 112, 57 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR Spectrometer with a KBr pellet accessory.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.
Procedure:
-
Sample Introduction:
-
Introduce a small amount of the sample (typically in a volatile solvent or as a solid on a direct insertion probe) into the ion source.
-
-
Ionization:
-
Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Separate the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
Detect the separated ions and record their abundance.
-
The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound derivatives.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound derivatives.
Safety Operating Guide
Proper Disposal of N-Boc-Nortropinone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of N-Boc-nortropinone, a common intermediate in pharmaceutical synthesis.
This compound is an off-white solid known to cause serious eye damage.[1][2] Adherence to strict safety protocols during handling and disposal is essential to mitigate risks and ensure regulatory compliance. The following procedures are designed to provide clear, actionable guidance for laboratory personnel.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its associated hazards. It is classified as a substance that causes serious eye damage and may cause skin and respiratory irritation.[1] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][3]
-
Hand Protection: Wear protective gloves (e.g., nitrile) inspected for integrity before use.
-
Body Protection: A laboratory coat or other protective clothing is required.
-
Respiratory Protection: If handling large quantities or if dust is generated, a dust mask (e.g., N95) should be used.
II. Step-by-Step Disposal Procedure
Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations. The primary method of disposal is through a licensed chemical waste management company.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect un-contaminated, expired, or unwanted this compound in a designated, clearly labeled, and sealed waste container.
-
The container should be compatible with the chemical and properly labeled as "Hazardous Waste" with the full chemical name: "this compound".
-
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, and wipers, should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or chloroform, in which it is slightly soluble). The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.
Step 2: Waste Storage
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed and stored in a locked location.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
III. Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Skin Contact: Wash the affected area with plenty of water. If skin irritation occurs, seek medical help. Contaminated clothing should be removed and washed before reuse.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical help.
-
Small Spills: For small, contained spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Large Spills: Evacuate the area and contact your institution's EHS or emergency response team.
IV. Chemical and Physical Properties Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 185099-67-6 |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.28 g/mol |
| Appearance | Off-white solid |
| Melting Point | 70-74 °C |
| Solubility | Slightly soluble in chloroform and methanol |
| Storage Temperature | Store at 0-5°C |
Data sourced from various chemical suppliers.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Boc-Nortropinone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N-Boc-nortropinone, a key intermediate in pharmaceutical synthesis. By adhering to these procedural steps, you can minimize risk and ensure the integrity of your research.
This compound is classified as a hazardous substance, causing skin irritation, serious eye damage, and potential respiratory irritation.[1][2] Strict adherence to safety protocols is therefore mandatory.
Hazard Identification and Classification
A summary of the hazard classifications for this compound is provided below.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage / Eye Irritation | 1 / 2 | H318/H319: Causes serious eye damage/irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Data sourced from multiple Safety Data Sheets.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is required for handling this compound.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation. Double gloving is recommended. |
| Body Protection | A lab coat or protective suit with long sleeves. | Minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powder and there is a risk of generating dust. | Protects the respiratory system from irritation. |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is critical for minimizing exposure and ensuring a safe working environment.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures
Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the laboratory, put on a lab coat, chemical safety goggles, and nitrile gloves. If there is a risk of dust formation, a respirator is necessary.
-
Prepare Work Area: Ensure you are working in a well-ventilated area, preferably a chemical fume hood.
-
Gather Materials: Assemble all necessary equipment, including a calibrated scale, spatula, weighing paper, and reaction vessels.
Handling:
-
Weighing: Carefully weigh the required amount of this compound. Avoid creating dust.
-
Transfer: Gently transfer the weighed compound to the reaction vessel.
-
Reaction: Proceed with the intended chemical reaction, maintaining constant vigilance and adhering to your institution's standard operating procedures.
Cleanup and Disposal:
-
Decontamination: Clean all equipment and the work surface thoroughly after use.
-
Waste Segregation: Separate waste into solid and liquid streams. All disposable items that have come into contact with this compound, such as gloves and weighing paper, should be considered contaminated waste.
-
Waste Disposal: Dispose of all waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for the disposal of chemical waste. It is recommended to use a licensed chemical waste management company.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.
Emergency Procedures
In the event of an exposure or spill, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. If skin irritation occurs, get medical advice/attention. |
| Inhalation | Remove to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and ensure laboratory safety.
| Condition | Recommendation |
| Storage Temperature | Store in a cool, dry place. Some suppliers recommend storage at 4°C. |
| Container | Keep the container tightly closed in a dry and well-ventilated place. |
| Incompatibilities | Keep away from strong oxidizing agents. |
By implementing these comprehensive safety and handling protocols, you can create a secure research environment and contribute to a culture of safety within your organization.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
